3',4'-Dimethoxyflavone
説明
This compound has been reported in Primula veris and Lawsonia inermis with data available.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHORMOOTZTQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350946 | |
| Record name | 3',4'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-62-8 | |
| Record name | 3′,4′-Dimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIMETHOXYFLAVONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Antioxidant Capacity of Methoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antioxidant capacity of methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups. Methoxyflavones have garnered significant interest in the scientific community for their potential therapeutic applications, largely attributed to their ability to mitigate oxidative stress. This document delves into the quantitative measures of their antioxidant activity, the detailed experimental protocols used for their evaluation, and the underlying signaling pathways through which they exert their effects.
Core Concepts in Antioxidant Activity
The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules. This is often achieved by neutralizing free radicals, highly reactive molecules that can damage cells. The antioxidant activity of flavonoids, including methoxyflavones, is critically dependent on their molecular structure, particularly the number and position of hydroxyl and methoxy groups. While hydroxyl groups are known to be potent hydrogen donors for radical scavenging, methoxylation can influence the lipophilicity, metabolic stability, and overall bioavailability of the flavonoid, thereby modulating its antioxidant efficacy in biological systems.[1][2][3]
Quantitative Assessment of Antioxidant Capacity
The antioxidant potential of various methoxyflavones has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.
Below are tables summarizing the reported antioxidant capacities of several methoxyflavones from various studies.
Table 1: DPPH Radical Scavenging Activity of Methoxyflavones
| Methoxyflavone | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |
| 4'-Methoxyflavone | >100 | Ascorbic Acid | - | [1] |
| 3',4'-Dimethoxyflavone | >100 | Ascorbic Acid | - | [1] |
| 5,7-Dimethoxyflavone | Not Active | Trolox | - | [4] |
| 5,7,4'-Trimethoxyflavone | Not Active | Trolox | - | [4] |
| 5-Hydroxy-3,7-dimethoxyflavone | Not Active | Trolox | - | [4] |
| Various Synthesized Flavonoids | 75.8 ± 8.30 to 397 ± 25.10 | Ascorbic Acid | - | [5] |
Note: The antioxidant activity of methoxyflavones can vary significantly depending on the specific assay conditions and the structure of the compound. Some studies have shown that certain methoxyflavones have lower direct radical scavenging activity compared to their hydroxylated counterparts in assays like DPPH and ABTS.[1][4]
Table 2: ABTS Radical Scavenging Activity of Methoxyflavones
| Methoxyflavone | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |
| Kaempferia parviflora Extract | 307 ± 3.41 | Trolox | - | [4] |
| 5,7-Dimethoxyflavone | Not Active | Trolox | - | [4] |
| 5,7,4'-Trimethoxyflavone | Not Active | Trolox | - | [4] |
| 5-Hydroxy-3,7-dimethoxyflavone | Not Active | Trolox | - | [4] |
Note: While some pure methoxyflavones show low activity in this assay, extracts containing a mixture of methoxyflavones, such as from Kaempferia parviflora, can exhibit significant antioxidant capacity.[4]
Key Experimental Protocols
Accurate assessment of antioxidant capacity relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for the most common assays cited in the literature for evaluating methoxyflavones.
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[6][7][8]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.[7]
-
Sample Preparation: The methoxyflavone samples and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in a suitable solvent.[7]
-
Reaction Mixture: A defined volume of the sample solution is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[7]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[6][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging percentage against sample concentration.[6]
This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in color is measured spectrophotometrically.[8][9][10]
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.[8][9]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent like methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Reaction Mixture: A small volume of the methoxyflavone sample is added to a larger volume of the diluted ABTS•+ solution.[9]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.[9]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[9]
-
Calculation: The percentage of inhibition is calculated using a similar formula as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which can be oxidized by intracellular reactive oxygen species (ROS) to a fluorescent product.[11][12][13][14]
Protocol:
-
Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until confluent.[12][13]
-
Probe Loading: The cells are washed and then incubated with a solution containing the DCFH-DA probe. The probe diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.[12][14]
-
Sample Incubation: The cells are then incubated with the methoxyflavone samples or a standard antioxidant like quercetin.[12][14]
-
Induction of Oxidative Stress: After washing, a free radical initiator (e.g., AAPH) is added to the cells to induce the generation of ROS.[12][13]
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the fluorescence intensity (proportional to ROS levels) is measured over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 480 nm and 530 nm).[12][14]
-
Calculation: The antioxidant capacity is determined by comparing the reduction in fluorescence in sample-treated cells to control cells. The results can be expressed as CAA units or as quercetin equivalents (QE).[13]
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, methoxyflavones can exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.[15][16][17]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, this interaction is disrupted. Nrf2 is then able to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[16][18]
Some methoxyflavones have been shown to activate this protective pathway. For instance, 5-methoxyflavone has been observed to promote the nuclear translocation of Nrf2 and upregulate the expression of HO-1 in stimulated human bronchial epithelial cells.[15]
The following diagram illustrates a typical workflow for determining if a methoxyflavone activates the Nrf2 pathway.
Structure-Activity Relationship (SAR)
The antioxidant activity of flavonoids is intricately linked to their chemical structure. For methoxyflavones, the following structural features are of note:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are paramount for direct radical scavenging activity. A catechol group (ortho-dihydroxy) on the B-ring, for instance, significantly enhances antioxidant capacity.[19]
-
Methoxy Groups: Methoxy (-OCH3) groups, while generally reducing the direct hydrogen-donating ability compared to hydroxyl groups, can increase the lipophilicity of the molecule.[3] This may enhance its ability to cross cell membranes and exert its effects within the cell. Furthermore, methoxylation can improve metabolic stability, leading to a longer biological half-life.[1] Studies have also suggested that methoxy groups can contribute to antioxidant activity, although the mechanism may be more complex than direct hydrogen donation.[3][20]
-
C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, allows for electron delocalization, which can stabilize the flavonoid radical after it has donated a hydrogen atom, thereby contributing to its antioxidant potential.[19]
It has been observed that in some contexts, methoxy groups can attenuate the anti-inflammatory and antioxidant activities of flavones.[2] The overall effect of methoxylation is therefore a complex interplay between altered chemical reactivity, bioavailability, and metabolic stability.
Conclusion
Methoxyflavones represent a promising class of compounds with significant antioxidant potential. While their direct radical scavenging activity may in some cases be lower than their hydroxylated analogs, their enhanced metabolic stability and ability to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, make them highly relevant for the development of novel therapeutics for diseases associated with oxidative stress. This guide has provided a foundational understanding of their antioxidant capacity, the methods used for its assessment, and the molecular mechanisms involved. Further research is warranted to fully elucidate the structure-activity relationships and to translate the in vitro findings into in vivo efficacy.
References
- 1. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. 3.8. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Unveiling the Natural Reserves of 3',4'-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of 3',4'-Dimethoxyflavone, a methoxylated flavone of significant interest for its potential therapeutic applications. This document summarizes the current scientific knowledge on its botanical origins, offers detailed experimental protocols for its extraction and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams.
Natural Sources of this compound
This compound is a specialized flavonoid found in a limited number of plant species. The primary and most direct scientifically validated source is the genus Primula.
1.1 Primula veris (Cowslip)
The most definitive natural source of this compound is the leaf exudate of Primula veris, commonly known as cowslip[1]. Flavonoid aglycones, including this compound, constitute over 50% of the compounds in the acetone exudate of its leaves. While absolute concentrations in the plant tissue are not widely reported, a semi-quantitative analysis provides valuable insight into its relative abundance.
Table 1: Quantitative Data of this compound in Primula veris Leaf Exudate
| Plant Source | Plant Part | Analytical Method | Relative Abundance (% of total identified compounds) |
| Primula veris L. | Leaf Exudate | GC/MS | 1.7 ± 1.0[1] |
1.2 Other Potential Sources
While less definitively quantified for this compound specifically, other plant families are known to be rich in methoxylated flavonoids and warrant investigation:
-
Citrus Fruits: The peels of citrus fruits are a well-known source of a wide array of polymethoxyflavones[2]. Although direct evidence for this compound is limited in the available literature, the presence of other structurally similar methoxyflavones suggests that citrus species could be a potential, yet unconfirmed, source.
-
Kaempferia parviflora (Black Ginger): The rhizomes of this plant are a rich source of various methoxyflavones[3]. While studies have focused on quantifying other major methoxyflavones, the established extraction protocols for this plant could be applied to screen for the presence of this compound.
It is important to note that while some databases suggest its presence in rice bran and sugarcane, these claims lack robust scientific validation in the reviewed literature.
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established scientific protocols for flavonoids and methoxyflavones.
2.1 Extraction of this compound from Primula veris Leaves
This protocol is adapted from the methodology used for obtaining leaf exudates rich in flavonoid aglycones[1].
Objective: To extract this compound from the leaves of Primula veris.
Materials:
-
Fresh leaves of Primula veris
-
Acetone
-
Rotary evaporator
-
Glass beakers
-
Filter paper
Procedure:
-
Collect fresh, healthy leaves of Primula veris.
-
Without damaging the leaf tissue, dip the whole leaves into a beaker containing acetone for 2-3 minutes. This process selectively dissolves the surface exudate containing the lipophilic flavonoids.
-
Remove the leaves and filter the acetone solution to remove any particulate matter.
-
Concentrate the acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude exudate.
-
The resulting crude extract can be used for subsequent isolation and quantification steps.
2.2 Ultrasound-Assisted Extraction (UAE) of Methoxyflavones
This protocol is a generalized method adapted from studies on Kaempferia parviflora and can be optimized for the extraction of this compound from various plant matrices[3].
Objective: To efficiently extract methoxyflavones from a dried plant matrix using ultrasound.
Materials:
-
Dried and powdered plant material
-
Ethanol (95%)
-
Ultrasonic bath
-
Centrifuge
-
Filter membranes (0.45 µm)
Procedure:
-
Mix the dried plant powder with 95% ethanol at a solvent-to-solid ratio of 50 mL/g.
-
Place the mixture in an ultrasonic bath and sonicate for approximately 15-20 minutes.
-
After sonication, centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant and filter it through a 0.45 µm membrane to obtain a clear extract for analysis.
2.3 Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound.
Objective: To quantify the concentration of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV maximum of this compound (typically around 254 nm and 340 nm).
-
Standard: A certified reference standard of this compound.
Procedure:
-
Prepare a stock solution of the this compound reference standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the filtered plant extract.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Biological Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways, highlighting its therapeutic potential.
3.1 Inhibition of the Parthanatos Cell Death Pathway
This compound exhibits neuroprotective properties by inhibiting parthanatos, a form of programmed cell death triggered by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.
Caption: Inhibition of the Parthanatos pathway by this compound.
3.2 Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound acts as a "pure" antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and tumorigenesis. It can block the induction of target genes like CYP1A1 by AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Caption: Aryl Hydrocarbon Receptor (AhR) antagonism by this compound.
Conclusion
This compound is a promising natural compound with well-defined neuroprotective and potential anti-cancer activities. While Primula veris stands out as a confirmed natural source, further quantitative studies across a broader range of plant species are warranted to identify more abundant and commercially viable sources. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing flavonoid.
References
The Structure-Activity Relationship of 3',4'-Dimethoxyflavone: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dimethoxyflavone is a naturally occurring methoxylated flavone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, neuroprotective, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.
Core Biological Activities and Structure-Activity Relationships
This compound exhibits a range of biological effects, including the induction of apoptosis in cancer cells, protection against neuronal cell death, and modulation of inflammatory pathways. The substitution pattern on the flavone core is critical for its bioactivity.
Neuroprotective Effects: Inhibition of Parthanatos
This compound has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death, by targeting the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] Structure-activity relationship studies have shown that methoxylation at the 4' position of the flavone structure is important for this activity, and the additional methoxy group at the 3' position in this compound does not diminish this protective effect.[1]
Table 1: Neuroprotective Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | IC50/EC50 (µM) | Reference |
| This compound | SH-SY5Y | MNNG-induced cell death | Cell Viability | 9.94 ± 1.05 | [2] |
| 4'-Methoxyflavone | SH-SY5Y | MNNG-induced cell death | Cell Viability | 11.41 ± 1.04 | [2] |
Antibacterial Activity: Inhibition of Staphylococcus aureus ArlRS
Recent studies have explored the SAR of this compound as an inhibitor of the ArlRS two-component system in Staphylococcus aureus, which is crucial for regulating virulence.[3] Modifications to the flavone scaffold have been systematically evaluated to understand their impact on ArlRS signaling.
Table 2: Structure-Activity Relationship of this compound Analogs as ArlRS Inhibitors
| Compound ID | R1 | R2 | R3 | R4 | % Inhibition of mgrA P2-GFP Reporter at 50 µM | Reference |
| 1 (Parent) | OCH3 | H | OCH3 | H | 35 | [3] |
| 3a | OCH3 | H | H | H | 20 | [3] |
| 3b | OCH3 | H | Cl | H | 45 | [3] |
| 3c | OCH3 | H | F | H | 30 | [3] |
| 3d | OCH3 | H | Br | H | 40 | [3] |
| 3e | OCH3 | H | OCF3 | H | 50 | [3] |
| 3f | OCH3 | H | CH3 | H | 25 | [3] |
| 3g | OCH3 | H | CF3 | H | 55 | [3] |
| 3h | OCH3 | H | NO2 | H | 15 | [3] |
| 3i | OCH3 | H | CN | H | 28 | [3] |
| 3j | OCH3 | H | OCH3 | OCH3 | 48 | [3] |
| 3k | OCH3 | H | Cl | Cl | 60 | [3] |
| 3l | H | OCH3 | H | H | 10 | [3] |
| 3m | Cl | H | OCH3 | H | 38 | [3] |
| 3n | F | H | OCH3 | H | 32 | [3] |
| 3o | Br | H | OCH3 | H | 42 | [3] |
Adapted from Weig et al., 2023.[3]
Anti-inflammatory Activity: Modulation of NF-κB Signaling
Flavonoids, including this compound, are known to possess anti-inflammatory properties, often attributed to their ability to modulate the NF-κB signaling pathway. The hydroxyl and methoxy group substitutions on the flavone backbone play a crucial role in this activity. Studies on related methoxyflavones suggest that they can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4]
Experimental Protocols
Synthesis of this compound Analogs
A general method for the synthesis of this compound and its analogs involves a sodium hydroxide-mediated aldol condensation between a substituted acetophenone and a substituted benzaldehyde to yield a chalcone derivative. This is followed by an oxidative cyclization to form the flavone core.[3]
MNNG-Induced Parthanatos Assay in HeLa Cells
This protocol is designed to assess the cytoprotective effects of compounds against N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos.
-
Cell Culture: Plate HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Induction of Parthanatos: Add MNNG to a final concentration of 500 µM to induce cell death. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value of the test compound.
Staphylococcus aureus ArlRS Inhibition Assay
This assay measures the inhibition of the ArlRS two-component system using a reporter strain.[3]
-
Bacterial Culture: Grow the S. aureus reporter strain (containing a plasmid with an ArlRS-dependent promoter fused to a reporter gene like GFP) overnight in Tryptic Soy Broth (TSB).
-
Assay Preparation: Dilute the overnight culture to a starting OD600 of 0.05 in fresh TSB.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
-
Inoculation: Add the diluted bacterial culture to the wells containing the test compounds.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 24 hours).
-
Measurement: Measure the reporter signal (e.g., GFP fluorescence) and bacterial growth (OD600).
-
Data Analysis: Normalize the reporter signal to bacterial growth and calculate the percentage of inhibition relative to a vehicle control.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Incubation: Incubate for 6-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control.
Signaling Pathway Visualizations
PARP-1/Parthanatos Pathway Inhibition
S. aureus ArlRS Signaling Inhibition
NF-κB Signaling Pathway Modulation
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. researchgate.net [researchgate.net]
The In Vivo Metabolic Odyssey of 3',4'-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Dimethoxyflavone (3',4'-DMF), a methoxylated flavonoid, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate within a living organism is paramount for any therapeutic development. This technical guide synthesizes the current understanding of the in vivo metabolic pathways of this compound, drawing from both direct in vitro enzymatic studies and analogous in vivo studies of structurally related methoxyflavones. The primary metabolic transformations involve O-demethylation and subsequent conjugation reactions, primarily glucuronidation and sulfation, with metabolites being excreted through urine and feces. This document provides a detailed overview of the proposed metabolic pathways, methodologies for their study, and representative data, offering a comprehensive resource for researchers in the field.
Introduction
Flavonoids, a diverse group of polyphenolic compounds, are widely distributed in the plant kingdom and are recognized for their broad spectrum of biological activities. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound is one such compound whose therapeutic potential is under investigation. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is a critical step in its preclinical development. This guide focuses on the metabolic pathways of this compound in vivo, providing a technical framework for its further investigation.
Proposed In Vivo Metabolic Pathways of this compound
Based on available in vitro data and in vivo studies on similar methoxyflavones, the metabolism of this compound in a rodent model is proposed to proceed through two main phases:
-
Phase I Metabolism (Oxidation): The primary Phase I metabolic reaction is the O-demethylation of the methoxy groups on the B-ring. In vitro studies have demonstrated that cytochrome P450 enzymes, particularly CYP1B1 , are key catalysts in this process. This reaction leads to the formation of mono-demethylated intermediates and the primary metabolite, 3',4'-dihydroxyflavone . Ring oxidation can also occur, leading to hydroxylated derivatives.[1]
-
Phase II Metabolism (Conjugation): The hydroxyl groups introduced during Phase I metabolism, as well as any pre-existing hydroxyl groups on potential metabolites, are susceptible to conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The main conjugation pathways for flavonoids are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Catalyzed by sulfotransferases (SULTs).
-
The resulting glucuronide and sulfate conjugates are then eliminated from the body, primarily via urine and feces.[2]
Visualizing the Metabolic Pathway
The following diagram illustrates the proposed primary metabolic pathway of this compound.
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | µg/mL | 0.75 ± 0.15 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC (Area Under the Curve) | µg·h/mL | 5.8 ± 1.2 |
| t1/2 (Half-life) | h | 4.5 ± 1.0 |
| CL/F (Apparent Clearance) | L/h/kg | 2.1 ± 0.4 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 12.5 ± 2.5 |
Table 2: Illustrative Distribution of this compound Metabolites in Rat Urine and Feces (24h post-dose)
| Metabolite | % of Administered Dose in Urine | % of Administered Dose in Feces |
| This compound (Parent) | < 1% | ~5% |
| 3',4'-Dihydroxyflavone | ~2% | ~10% |
| Glucuronide Conjugates | ~25% | ~5% |
| Sulfate Conjugates | ~15% | ~2% |
Experimental Protocols
The following section outlines a detailed, representative methodology for conducting an in vivo metabolism study of this compound in a rat model. This protocol is synthesized from standard practices in flavonoid pharmacokinetic research.[2][4]
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Sample Collection:
-
Blood: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples are collected at intervals, and the total volume/weight is recorded. Samples are stored at -80°C.
-
Visualizing the Experimental Workflow
Sample Preparation
-
Plasma: To 100 µL of plasma, an internal standard is added, followed by protein precipitation with a solvent like acetonitrile. After centrifugation, the supernatant is evaporated and the residue is reconstituted for analysis.
-
Urine: Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms for easier quantification. A solid-phase extraction (SPE) step may be employed for cleanup and concentration.
-
Feces: Fecal samples are homogenized, extracted with an organic solvent (e.g., methanol), and the extract is then processed similarly to urine samples.
Analytical Methodology
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) is the gold standard for the sensitive and specific quantification of flavonoids and their metabolites in biological matrices.[5][6]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect the parent compound and its various metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for accurate quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Conclusion
The in vivo metabolism of this compound is anticipated to be a multi-step process initiated by CYP450-mediated O-demethylation, followed by extensive Phase II conjugation. The resulting hydrophilic metabolites are then readily excreted. While direct in vivo quantitative data for this compound remains to be fully elucidated, the methodologies and proposed pathways outlined in this guide provide a robust framework for future research. A comprehensive understanding of its metabolic fate is essential for advancing this compound from a promising molecule to a potential therapeutic agent. Researchers are encouraged to conduct dedicated in vivo pharmacokinetic studies to validate these proposed pathways and to accurately quantify the exposure of the parent compound and its metabolites in target tissues.
References
- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an UHPLC-HRMS protocol for the analysis of flavan-3-ol metabolites and catabolites in urine, plasma and feces of rats fed a red wine proanthocyanidin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
An In-depth Technical Guide to 3',4'-Dimethoxyflavone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3',4'-Dimethoxyflavone, a naturally occurring methoxyflavone with significant potential in pharmacological research and drug development. This document details its physicochemical characteristics, provides a putative experimental protocol for its synthesis, and explores its roles as an Aryl Hydrocarbon Receptor (AhR) antagonist and an inhibitor of the parthanatos cell death pathway. All quantitative data is summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams for enhanced clarity.
Physicochemical Properties
This compound is a flavonoid characterized by the presence of two methoxy groups on its B-ring. These structural features contribute to its lipophilicity and influence its biological activities. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₄O₄ | [1] |
| Molecular Weight | 282.29 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 154-155 °C | [1] |
| Boiling Point (Predicted) | 428.5 ± 45.0 °C | [1] |
| Solubility | Soluble in DMSO (≥20 mg/mL) | [1] |
| UV max (in MeOH) | 334 nm | [1] |
| LogP (estimated) | 3.65 | [1] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While complete spectral data with peak assignments can be found in specialized databases, a summary of expected spectral characteristics is provided below.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.
-
¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the A and B rings, the vinylic proton at C3, and the protons of the two methoxy groups.
-
¹³C NMR: The spectrum would show distinct signals for each of the 17 carbon atoms in the molecule, including the carbonyl carbon of the pyranone ring, the olefinic carbons, the aromatic carbons, and the carbons of the methoxy groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C=O stretching of the γ-pyrone ring.
-
C=C stretching of the aromatic rings and the pyranone ring.
-
C-O stretching of the ether linkages (methoxy groups).
-
C-H stretching and bending of the aromatic and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation would likely involve the loss of methyl groups and retro-Diels-Alder cleavage of the C-ring, which is characteristic of flavonoids.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by an oxidative cyclization of the resulting chalcone. The following is a detailed experimental protocol adapted from the synthesis of a structurally similar flavone, 7-hydroxy-3',4'-dimethoxyflavone[2].
Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone (Claisen-Schmidt Condensation)
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (0.01 mol) and 3,4-dimethoxybenzaldehyde (0.01 mol) in ethanol (15 mL) with stirring.
-
To this solution, add an aqueous solution of sodium hydroxide (12 mL, 50%).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the reaction mixture into ice-cold water and acidify with cold hydrochloric acid (10%) to a pH of approximately 5-6.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude chalcone.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 2: Synthesis of this compound (Oxidative Cyclization)
-
Dissolve the purified 2'-hydroxy-3,4-dimethoxychalcone (0.01 mol) in dimethyl sulfoxide (DMSO) (10 mL) in a round-bottom flask.
-
Add a catalytic amount of iodine (e.g., 250 mg).
-
Reflux the reaction mixture for 1 hour.
-
After cooling, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with a 20% sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, making it a compound of interest for therapeutic applications. Its primary mechanisms of action involve the modulation of specific cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Antagonism
This compound acts as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand (agonist), the complex translocates to the nucleus, where AhR dissociates and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes such as CYP1A1. As an antagonist, this compound can bind to the AhR but does not induce the conformational changes required for its activation and subsequent gene transcription. This can be beneficial in contexts where AhR activation by environmental toxins or endogenous ligands contributes to pathology.
Inhibition of Parthanatos
Parthanatos is a form of programmed cell death distinct from apoptosis that is initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), often in response to severe DNA damage. Excessive PARP-1 activation leads to the synthesis of large amounts of poly(ADP-ribose) (PAR) polymers. This accumulation depletes cellular NAD+ and ATP stores and, critically, triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it mediates large-scale DNA fragmentation and chromatin condensation, leading to cell death. This compound has been shown to be neuroprotective by inhibiting this pathway, likely by reducing the accumulation of PAR polymers.
References
Methodological & Application
Application Note: A Two-Step Synthesis of 3',4'-Dimethoxyflavone from 2'-Hydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavones are a significant class of flavonoids, a group of natural phenolic compounds known for their diverse biological activities. 3',4'-Dimethoxyflavone is a synthetic flavone derivative that serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure is a valuable starting point for creating analogues with potential applications as competitive antagonists of the aryl hydrocarbon receptor (AhR) and as antiestrogen agents in breast tumor cell lines.
This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation to form the intermediate, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly known as 2'-Hydroxy-3,4-dimethoxychalcone. This is followed by an efficient iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to yield the final flavone product.
Synthesis Pathway
The synthesis of this compound is achieved via a two-step process:
-
Step 1: Claisen-Schmidt Condensation. 2'-Hydroxyacetophenone reacts with 3,4-dimethoxybenzaldehyde in the presence of a strong base to form the chalcone intermediate.
-
Step 2: Oxidative Cyclization. The 2'-hydroxychalcone undergoes an iodine-catalyzed intramolecular cyclization to form the flavone core. This method is a reliable and widely used technique for converting 2'-hydroxychalcones into flavones.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone
This procedure is based on the Claisen-Schmidt condensation reaction.[3][4]
Materials:
-
2'-Hydroxyacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (e.g., 10 mmol, 1.36 g) and 3,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 50 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add 15 mL of this solution dropwise to the stirred ethanolic mixture over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The solution will typically turn a deep orange or red color, and a precipitate may form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture to a pH of ~2 by slowly adding 10% HCl with constant stirring. A yellow precipitate of the chalcone will form.
-
Filter the crude product using a Büchner funnel, and wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from hot ethanol to obtain pure 2'-Hydroxy-3,4-dimethoxychalcone as a yellow crystalline solid.
Protocol 2: Synthesis of this compound
This procedure details the oxidative cyclization of the chalcone intermediate.[5]
Materials:
-
2'-Hydroxy-3,4-dimethoxychalcone (from Protocol 1)
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2'-Hydroxy-3,4-dimethoxychalcone (e.g., 5 mmol, 1.42 g) in 25 mL of DMSO.
-
Add a catalytic amount of iodine (e.g., 0.5 mmol, 127 mg) to the solution.
-
Heat the reaction mixture to reflux (approx. 120-130 °C in an oil bath) for 1-3 hours.
-
Monitor the reaction by TLC until the starting chalcone spot has disappeared.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove residual iodine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound as a white or off-white solid.
Experimental Workflow
Data Presentation
The following table summarizes the key properties and expected analytical data for the compounds involved in the synthesis.
| Compound Name | Starting Material 1: 2'-Hydroxyacetophenone | Starting Material 2: 3,4-Dimethoxybenzaldehyde | Intermediate: 2'-Hydroxy-3,4-dimethoxychalcone | Final Product: this compound |
| Role | Reactant | Reactant | Intermediate | Product |
| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₃ | C₁₇H₁₆O₄[6][7] | C₁₇H₁₄O₄[8] |
| Molecular Weight ( g/mol ) | 136.15 | 166.17 | 284.31[6][7] | 282.29[8] |
| Appearance | Colorless to pale yellow liquid | White to light yellow solid | Yellow crystalline solid | White to off-white powder |
| Expected Yield (%) | - | - | 65-85% | 60-75% |
| Expected Melting Point (°C) | - | 40-43 | 93-95 | 148-151 |
| Mass Spec (m/z) [M+H]⁺ | 137.05 | 167.07 | 285.11 | 283.09[9] |
| Key ¹H NMR Signals (δ, ppm) | Aromatic: 6.8-7.7, OH: ~12.0, CH₃: ~2.6 | Aromatic: 7.0-7.5, OCH₃: ~3.9, CHO: ~9.8 | Aromatic: 6.9-8.0, Vinyl: 7.4-7.9 (d), OCH₃: ~3.9, OH: ~12.8 | Aromatic: 7.2-8.2, H-3: ~6.8 (s), OCH₃: ~3.9 |
| Key ¹³C NMR Signals (δ, ppm) | Carbonyl: ~204, Aromatic C-O: ~162 | Carbonyl: ~191, Aromatic C-O: ~154, ~149 | Carbonyl: ~193, Vinyl: 120-145, Aromatic C-O: ~163, OCH₃: ~56 | Carbonyl: ~178, Flavone C2/C3/C4: 163, 107, 178, OCH₃: ~56 |
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2'-Hydroxy-3,4-dimethoxychalcone | 19152-36-4 | FH66765 [biosynth.com]
- 8. This compound | C17H14O4 | CID 688674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3'-Dimethoxyflavone | C17H14O4 | CID 688665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Utilizing 3',4'-Dimethoxyflavone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dimethoxyflavone (DMF) is a synthetic flavone derivative recognized for its diverse biological activities. As a member of the flavonoid class, which is widely studied for its health benefits, DMF exhibits distinct properties due to the methoxy groups on its B-ring. In cell culture experiments, DMF serves as a valuable tool for investigating several key cellular pathways. Its primary mechanisms of action identified in vitro include potent neuroprotection through the inhibition of parthanatos, anticancer activity via antagonism of the Aryl Hydrocarbon Receptor (AhR), and serving as a substrate for metabolic enzymes that can lead to further bioactive compounds.[1] This document provides a summary of its applications, quantitative data, and detailed protocols for its use in a research setting.
Key Applications and Mechanisms of Action
Neuroprotection via Parthanatos Inhibition
A primary application of DMF is in the study of neuroprotection. It has been identified as a novel inhibitor of parthanatos, a specific form of programmed cell death triggered by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.[1][2] DMF effectively prevents the decrease in cell viability caused by DNA-alkylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[2] By inhibiting PARP-1, DMF reduces the synthesis and accumulation of toxic poly(ADP-ribose) polymers, thereby protecting neurons from this cell death pathway.[2][3]
Anticancer Activity via Aryl Hydrocarbon Receptor (AhR) Antagonism
In oncology research, particularly for breast cancer, DMF functions as a "pure" antagonist of the Aryl Hydrocarbon Receptor (AhR).[4] The AhR is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In breast cancer cell lines such as MCF-7 and T47D, TCDD activates the AhR, leading to the induction of target genes like CYP1A1.[5] DMF effectively blocks this pathway by preventing the transformation of the AhR into its DNA-binding form and its subsequent translocation to the nucleus, thereby inhibiting TCDD-induced gene expression without exhibiting any agonist activity itself.[4][5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound (DMF) observed in various in vitro experimental models.
| Cell Line(s) | Experimental Context | Readout | Effective Concentration / IC₅₀/EC₅₀ | Citation(s) |
| HeLa, SH-SY5Y | Neuroprotection against MNNG-induced parthanatos | Cell Viability (CTG Assay) | EC₅₀ = 9.94 ± 1.05 μM | [2] |
| Primary Cortical Neurons | Neuroprotection against NMDA-induced cell death | Cell Viability | Concentration-dependent protection (10-100 μM) | [2] |
| MCF-7, T47D | AhR Antagonism | EROD Activity, Reporter Gene Assay | 10 μM (100% inhibition of 1 nM TCDD) | [4][5] |
| HeLa | PARP-1 Inhibition | PAR Polymer Levels | Concentration-dependent reduction (10-50 μM) | [2] |
Experimental Protocols
Protocol 1: General Handling and Stock Solution Preparation
This compound is a powder that is soluble in DMSO.
-
Reconstitution : To prepare a high-concentration stock solution, dissolve DMF powder in 100% DMSO. A concentration of ≥20 mg/mL is achievable. For a typical 10 mM stock, dissolve 2.82 mg of DMF (MW = 282.28 g/mol ) in 1 mL of DMSO.
-
Storage : Store the stock solution at -20°C, protected from light.
-
Working Solution : When preparing working solutions for cell culture, dilute the DMSO stock directly into the culture medium. Ensure the final concentration of DMSO in the medium does not exceed a level toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 2: Neuroprotection Assay (MNNG-Induced Parthanatos Model)
This protocol is adapted from studies using HeLa or SH-SY5Y cells to assess neuroprotection against parthanatos.[2]
Materials:
-
HeLa or SH-SY5Y cells
-
Complete culture medium (e.g., DMEM + 10% FBS)[2]
-
96-well clear-bottom plates
-
This compound (DMF) stock solution (in DMSO)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, AlamarBlue®)[2]
Procedure:
-
Cell Seeding : Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Pre-treatment : Remove the medium and add fresh medium containing the desired concentrations of DMF (e.g., 1 µM to 50 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Parthanatos : Add MNNG to each well to a final concentration of 50 µM. Incubate for 25 minutes at 37°C.
-
Recovery : Carefully aspirate the MNNG-containing medium. Wash the cells once with PBS, then add 100 µL of fresh, pre-warmed complete medium.
-
Incubation : Return the plate to the incubator for 15-20 hours.
-
Viability Assessment : Measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis : Normalize the results to the vehicle-treated, MNNG-exposed control. Calculate the percentage of cell viability protection conferred by DMF.
Protocol 3: AhR Antagonism Assay (EROD Activity)
This protocol measures the inhibition of TCDD-induced CYP1A1 enzyme activity in human breast cancer cells.[4][5]
Materials:
-
MCF-7 or T47D cells
-
Complete culture medium
-
24-well plates
-
This compound (DMF) stock solution (in DMSO)
-
2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) stock solution (in DMSO)
-
EROD assay buffer, 7-ethoxyresorufin (substrate), NADPH, and resorufin standard.
Procedure:
-
Cell Seeding : Seed cells in a 24-well plate and grow until they reach ~80% confluency.
-
Co-treatment : Treat the cells for 24 hours with:
-
Vehicle control (DMSO)
-
1 nM TCDD (agonist control)
-
1 nM TCDD + varying concentrations of DMF (e.g., 0.1 µM to 10 µM)[5]
-
10 µM DMF alone (to confirm no agonist activity)
-
-
EROD Assay :
-
After incubation, wash the cells with PBS.
-
Lyse the cells or perform a whole-cell assay by adding the EROD reaction mixture containing 7-ethoxyresorufin and NADPH.
-
Incubate at 37°C for a set time (e.g., 15-30 minutes).
-
Stop the reaction and measure the fluorescence of the product, resorufin (Excitation ~530 nm, Emission ~590 nm).
-
-
Data Analysis : Create a standard curve using resorufin. Calculate the rate of resorufin formation (pmol/min/mg protein). Determine the percentage inhibition of TCDD-induced EROD activity by DMF.
Protocol 4: Cell Viability (MTT) Assay
This is a general protocol to assess the cytotoxicity of DMF.[6][7]
Materials:
-
Target cell line
-
96-well plate
-
DMF stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[9]
Procedure:
-
Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment : Replace the medium with fresh medium containing serial dilutions of DMF or a vehicle control.
-
Incubation : Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent : Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][9]
-
Solubilize Crystals : Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Mix thoroughly on an orbital shaker for 15 minutes.[8]
-
Measure Absorbance : Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[8]
-
Data Analysis : Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value if applicable.
References
- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound as an aryl hydrocarbon receptor antagonist in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3',4'-Dimethoxyflavone in SH-SY5Y Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dimethoxyflavone, a naturally occurring methoxylated flavone, has demonstrated significant neuroprotective properties.[1][2] In neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line, this compound has been shown to mitigate cell death pathways.[1][2] These application notes provide a detailed protocol for assessing the effect of this compound on the viability of SH-SY5Y cells, a common in vitro model for neurodegenerative disease research. The primary mechanism of its neuroprotective action involves the inhibition of parthanatos, a specific cell death pathway, by reducing the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2]
Data Presentation
The following table summarizes representative quantitative data from a cell viability experiment assessing the neuroprotective effects of this compound against a neurotoxic insult in SH-SY5Y cells.
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. Toxin Control) |
| Vehicle Control | - | 100 ± 5.2 | - |
| Neurotoxin (e.g., MNNG) | 50 | 45 ± 4.8 | < 0.001 vs. Vehicle |
| This compound | 10 | 98 ± 6.1 | > 0.05 vs. Vehicle |
| This compound + Neurotoxin | 10 + 50 | 75 ± 5.5 | < 0.01 |
| This compound | 20 | 97 ± 5.9 | > 0.05 vs. Vehicle |
| This compound + Neurotoxin | 20 + 50 | 88 ± 4.9 | < 0.001 |
Experimental Protocols
Materials and Reagents
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Neurotoxin of choice (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well cell culture plates
-
Microplate reader
Protocol for SH-SY5Y Cell Viability Assay
1. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-5 days to maintain exponential growth.
2. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a stock solution of the chosen neurotoxin in an appropriate solvent (e.g., DMSO or water).
3. Cell Seeding:
-
Trypsinize and count the SH-SY5Y cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.
4. Treatment with this compound and Neurotoxin:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM.
-
If investigating neuroprotective effects, pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) for a specified period (e.g., 2-4 hours) before adding the neurotoxin.
-
Add the neurotoxin to the respective wells at a pre-determined toxic concentration.
-
Include appropriate controls: vehicle control (medium with DMSO), toxin-only control, and this compound-only controls.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
5. MTT Cell Viability Assay:
-
After the treatment period, carefully remove the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Caption: Experimental workflow for the SH-SY5Y cell viability assay.
References
- 1. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for Parthanatos Inhibitors Using Flavones
Introduction
Parthanatos is a distinct form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1] This cell death pathway is implicated in a variety of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as stroke and heart attack.[1][2] The cascade begins with significant DNA damage, which hyper-activates PARP-1.[3] This leads to the synthesis of large poly(ADP-ribose) (PAR) polymers, which act as a death signal, triggering the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[4][5] AIF then translocates to the nucleus, causing large-scale DNA fragmentation and ultimately, cell death.[1][5] Given the central role of PARP-1, its inhibition presents a promising therapeutic strategy to prevent Parthanatos.[2]
Flavonoids, a class of natural compounds found in fruits and vegetables, have been identified as potential PARP-1 inhibitors.[6][7] Specifically, certain flavones have demonstrated the ability to inhibit PARP-1 activity, reduce PAR polymer accumulation, and protect against Parthanatos-induced cell death.[8][9][10] Their neuroprotective properties make them attractive lead compounds for drug development.[8] This document provides a detailed framework and protocols for a high-throughput screening (HTS) campaign designed to identify and characterize novel flavone-based inhibitors of Parthanatos.
Parthanatos Signaling Pathway
The Parthanatos cascade is a multi-step process initiated by severe DNA damage.[4] This damage can be triggered by various stimuli, including oxidative stress, inflammation, and DNA alkylating agents.[3][4] The overactivation of PARP-1 is the critical initiating event, leading to the depletion of cellular NAD+ and ATP and the formation of PAR polymers that signal downstream cell death effectors.[3]
Caption: The signaling cascade of Parthanatos.
High-Throughput Screening Workflow
A robust HTS workflow is essential for identifying and validating potent inhibitors from a large compound library. The proposed strategy employs a cell-based primary screen to identify compounds that prevent Parthanatos, followed by a target-based secondary screen to confirm direct inhibition of PARP-1.
Caption: HTS workflow for identifying flavone-based Parthanatos inhibitors.
Data Presentation
The results from the HTS campaign should be summarized for clear interpretation and comparison.
Table 1: Primary Screen Hit Summary
| Metric | Value |
| Total Compounds Screened | 5,120 |
| Hit Concentration | 10 µM |
| Hit Criteria | >50% protection from MNNG-induced cell death |
| Number of Hits | 112 |
| Hit Rate | 2.2% |
Table 2: Dose-Response Data for Lead Flavone Candidates
| Compound ID | Flavone Class | EC50 (µM) in Cell Viability Assay | IC50 (µM) in PARP-1 Activity Assay |
| Control | Flavone | > 50 | 25.6 |
| Hit-01 | 4'-Methoxyflavone | 8.2 | 3.5 |
| Hit-02 | 3',4'-Dimethoxyflavone | 6.5 | 2.1 |
| Hit-03 | Quercetin | 12.1 | 5.8 |
| Hit-04 | Fisetin | 9.8 | 4.2 |
Data is illustrative and based on published findings for similar compounds.[6][8]
Experimental Protocols
Protocol 1: Primary High-Throughput Screen using MTT Assay
This protocol is designed to assess cell viability and identify compounds that protect cells from Parthanatos induced by the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[10] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11][12]
Materials:
-
HeLa or SH-SY5Y cells
-
96-well clear, flat-bottom cell culture plates
-
Flavone compound library (dissolved in DMSO)
-
MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add 1 µL of each flavone compound from the library to the respective wells for a final concentration of 10 µM. Include vehicle controls (DMSO only) and positive controls (known PARP inhibitors).
-
Induction of Parthanatos: After 1 hour of pre-incubation with the compounds, add MNNG to a final concentration of 100 µM to all wells except the "no-treatment" controls.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the controls. Compounds showing significant protection are considered primary hits.
Protocol 2: Secondary Screen using an ELISA-based PARP-1 Activity Assay
This protocol confirms whether the primary hits directly inhibit the enzymatic activity of PARP-1. The assay measures the amount of poly(ADP-ribose) (PAR) polymer synthesized by purified PARP-1 enzyme.[14][15]
Materials:
-
96-well plates pre-coated with histones[16]
-
Recombinant human PARP-1 enzyme
-
Activated DNA (nicked DNA)
-
β-NAD+ (substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2)[17]
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader (absorbance at 450 nm)
Procedure:
-
Assay Setup: To the histone-coated wells, add the following in order:
-
25 µL of assay buffer.
-
5 µL of the hit flavone compound at various concentrations (for dose-response).
-
10 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA.
-
-
Enzyme Reaction: Initiate the reaction by adding 10 µL of a β-NAD+/Biotinylated NAD+ mixture to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for PAR synthesis.
-
Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection:
-
Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR polymers.
-
Wash the plate again as described in step 4.
-
Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is proportional to PARP-1 activity.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.
Conclusion
The described HTS workflow and detailed protocols provide a comprehensive strategy for the discovery of novel flavone-based inhibitors of Parthanatos. By combining a cell-based phenotypic primary screen with a target-based biochemical secondary screen, this approach allows for the identification of potent and specific inhibitors of PARP-1. The resulting lead compounds can serve as a foundation for the development of new therapeutics for a range of diseases driven by Parthanatos-mediated cell death.
References
- 1. Parthanatos - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary flavones and flavonoles are inhibitors of poly(ADP-ribose)polymerase-1 in pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavone as PARP-1 inhibitor: its effect on lipopolysaccharide induced gene-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: 3',4'-Dimethoxyflavone as a Neuroprotective Agent Against NMDA-Induced Neuronal Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Overactivation of the N-methyl-D-aspartate (NMDA) receptor is a key mechanism underlying excitotoxic neuronal death in various neurological disorders.[1][2][3] This document provides detailed experimental protocols to investigate the neuroprotective effects of 3',4'-Dimethoxyflavone (DMF), a lipophilic flavone, against NMDA-induced neuronal death.[4] DMF has been shown to protect cortical neurons by reducing the synthesis and accumulation of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the parthanatos cell death pathway.[4][5] The following protocols and data are intended to guide researchers in studying the therapeutic potential of this compound.
Data Presentation
The neuroprotective effect of this compound (DMF) against NMDA-induced neuronal death has been quantified in primary cortical neurons. The following table summarizes the concentration-dependent protective effect of DMF.
| Treatment Group | Concentration (µM) | Neuronal Death (%) |
| Control (CSS) | - | ~5% |
| NMDA | 500 | ~60-80%[6] |
| NMDA + DMF | 12.5 | Reduced |
| NMDA + DMF | 25 | Significantly Reduced[5] |
| NMDA + DMF | 50 | Significantly Reduced[4] |
| NMDA + DMF | 100 | Significantly Reduced[4] |
Table 1: Summary of this compound's effect on NMDA-induced neuronal death in primary cortical neurons. Data are compiled from published studies.[4][5][6] The exact percentage of reduction in neuronal death by DMF is concentration-dependent.
Signaling Pathway
Overstimulation of the NMDA receptor leads to excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that culminate in neuronal death. This process, known as excitotoxicity, involves the activation of various downstream effectors, including nitric oxide synthase (nNOS) and PARP-1. The overactivation of PARP-1 leads to a form of programmed cell death called parthanatos. This compound is proposed to interfere with this pathway by inhibiting PARP-1 activity.
Caption: NMDA Receptor-Mediated Parthanatos and the inhibitory point of this compound.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the preparation of primary neuronal cultures from fetal mice, a common model for studying neurotoxicity.
Materials:
-
Gestational day 15-16 fetal CD1 mice[5]
-
Growth medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
5-fluoro-2'-deoxyuridine (5F2DU)[5]
-
Poly-D-lysine coated culture plates
Procedure:
-
Euthanize pregnant mice according to approved animal care protocols.
-
Dissect the cortices from fetal brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue by gentle trituration.
-
Plate the dissociated cells onto poly-D-lysine coated plates in the growth medium.
-
After 3-4 days in vitro (DIV), add 30 µM 5F2DU to the medium to inhibit glial proliferation.[5] This results in a culture of at least 80% neurons.[5]
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Use cultures for experiments at 12-14 DIV.[5]
NMDA-Induced Excitotoxicity and Treatment with this compound
This protocol details the induction of neuronal death using NMDA and the application of the neuroprotective compound.
Materials:
-
Primary cortical neuron cultures (12-14 DIV)
-
Control Salt Solution (CSS): 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 25 mM Tris-Cl, 15 mM glucose, pH 7.4[7]
-
N-methyl-D-aspartate (NMDA) stock solution
-
Glycine stock solution
-
This compound (DMF) stock solution (dissolved in DMSO)
-
Conditioned growth medium
Procedure:
-
Prepare fresh NMDA solution in CSS at a final concentration of 500 µM, supplemented with 10 µM glycine as a co-agonist.[5][6]
-
Prepare DMF solutions in CSS at the desired final concentrations (e.g., 12.5, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.1%.
-
For treatment groups, pre-incubate the neuronal cultures with the desired concentrations of DMF for a specified period (e.g., 30 minutes to 1 hour) before NMDA exposure.
-
Wash the cells with CSS.[6]
-
Expose the neurons to the NMDA/glycine solution (or NMDA/glycine + DMF for treatment groups) for 5 minutes.[5][6]
-
After 5 minutes, remove the treatment solution and restore the cultures to their original conditioned growth medium.[5]
-
Incubate the cultures for 15-24 hours before assessing cell death.[5]
Quantification of Neuronal Death
This protocol uses a common and reliable method for quantifying cell viability using fluorescent dyes that differentiate between live and dead cells.
Materials:
-
Hoechst 33342 solution (5 mg/mL)[5]
-
Propidium Iodide (PI) solution (1 mg/mL)[5]
-
Fluorescence microscope with appropriate filters
Procedure:
-
After the 15-24 hour incubation period, add Hoechst 33342 to the culture medium to a final concentration of 5 µg/mL and incubate for 5 minutes. This will stain the nuclei of all cells blue.[5]
-
Add Propidium Iodide to the medium to a final concentration of 1 µg/mL and incubate for a further 5 minutes. PI will enter and stain the nuclei of dead cells red.[5]
-
Aspirate the medium and wash the cultures with CSS.[5]
-
Acquire images using a fluorescence microscope. Capture images from at least three separate fields for each treatment condition.[5]
-
Quantify cell death by counting the number of PI-stained (red) nuclei and the total number of Hoechst-stained (blue) nuclei.
-
Calculate the percentage of cell death as: (Number of PI-positive cells / Number of Hoechst-positive cells) x 100.[5]
Experimental Workflow
The overall experimental process, from cell culture to data analysis, is outlined below.
References
- 1. NMDA receptor signaling: death or survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Tubulin Polymerization with 3-hydroxy-3',4'-dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the effects of 3-hydroxy-3',4'-dimethoxyflavone on tubulin polymerization. This flavonoid has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] This document outlines detailed protocols for both in vitro biochemical assays and cell-based assays to characterize the activity of this compound. Additionally, it includes a summary of its known biological effects and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a key target for the development of anticancer agents. Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by preventing its disassembly, can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
3-hydroxy-3',4'-dimethoxyflavone is a synthetic flavonoid derivative that has demonstrated significant cytotoxic activity against various cancer cell lines, notably human melanoma (SK-MEL-1).[1][2] Studies have shown that its mechanism of action involves the direct inhibition of tubulin polymerization.[1][2] This document provides the necessary protocols and data presentation formats to facilitate further research into this promising compound.
Data Presentation
Quantitative Data Summary
| Cell Line | Assay Type | Endpoint | 3-hydroxy-3',4'-dimethoxyflavone IC50 (µM) | Reference Compound (e.g., Colchicine) IC50 (µM) |
| SK-MEL-1 | Cytotoxicity | Cell Viability | Not specified | Not specified |
Note: The original research indicates strong cytotoxicity and blockage of tubulin polymerization, but does not provide a specific IC50 value for the latter in the abstract. Researchers are encouraged to determine this value empirically using the provided protocols.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This protocol describes a method to measure the effect of 3-hydroxy-3',4'-dimethoxyflavone on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in GTB
-
Glycerol (optional, as a polymerization enhancer)
-
3-hydroxy-3',4'-dimethoxyflavone stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole or Colchicine for destabilization)
-
96-well, flat-bottom microplate (clear)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340-360 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin on ice with cold GTB to a final concentration of 2-4 mg/mL.
-
Prepare serial dilutions of 3-hydroxy-3',4'-dimethoxyflavone in GTB. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare control wells: no compound (vehicle control), positive control for inhibition (e.g., Nocodazole), and positive control for stabilization (e.g., Paclitaxel).
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add the test compounds and controls.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each concentration of the test compound.
-
Determine the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve).
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Microtubule Structure Analysis (Immunofluorescence)
This protocol allows for the visualization of the effects of 3-hydroxy-3',4'-dimethoxyflavone on the microtubule network within cells.
Materials:
-
Cancer cell line (e.g., HeLa, SK-MEL-1)
-
Cell culture medium and supplements
-
Glass coverslips
-
3-hydroxy-3',4'-dimethoxyflavone
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-hydroxy-3',4'-dimethoxyflavone for a specified period (e.g., 18-24 hours). Include a vehicle-only control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
Observe changes in microtubule structure, such as depolymerization, formation of abnormal mitotic spindles, or cell rounding, in treated cells compared to control cells.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of 3-hydroxy-3',4'-dimethoxyflavone on cell cycle progression.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
3-hydroxy-3',4'-dimethoxyflavone
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to attach.
-
Treat the cells with different concentrations of 3-hydroxy-3',4'-dimethoxyflavone for a relevant time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Compare the cell cycle distribution of treated cells with that of untreated control cells to identify any cell cycle arrest. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
-
Visualizations
Caption: Experimental workflow for investigating 3-hydroxy-3',4'-dimethoxyflavone.
Caption: Proposed signaling pathway for 3-hydroxy-3',4'-dimethoxyflavone.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3',4'-Dimethoxyflavone Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 3',4'-Dimethoxyflavone in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended. The optimal concentration will be cell-type and assay-dependent. For neuroprotective effects, an EC50 of approximately 9.94 µM has been observed in HeLa and SH-SY5Y cells.[1] As an antagonist of the aryl hydrocarbon receptor (AhR), it effectively inhibits TCDD-induced activity at concentrations between 0.1 µM and 10 µM.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum DMSO concentration that can be used in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) in all experiments.
Q4: Is this compound cytotoxic?
A4: At concentrations effective for its neuroprotective and AhR antagonist activities (typically up to 25 µM), this compound has not been reported to be cytotoxic in several cell lines, including HeLa and SH-SY5Y.[1] However, it is essential to determine the cytotoxic concentration (IC50) for your specific cell line using a viability assay. A related compound, 3-Hydroxy-3',4'-dimethoxyflavone, also showed no cytotoxicity on U251 glioblastoma cells at its effective treatment concentrations.[2]
Q5: Can this compound interfere with my cell viability assay?
A5: Yes, flavonoids, in general, have been reported to interfere with tetrazolium-based viability assays like the MTT assay. This is due to their potential to reduce the MTT reagent in the absence of cells, leading to an overestimation of cell viability.[3][4] It is highly recommended to include a "no-cell" control with the compound at all tested concentrations to assess for any direct reduction of the assay reagent. Consider using alternative viability assays such as Trypan Blue exclusion, CellTiter-Glo® (ATP-based), or crystal violet staining.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Prepare working solutions by diluting the DMSO stock in pre-warmed complete culture medium. Vortex or mix thoroughly immediately after dilution. Avoid preparing large volumes of working solutions that will sit for extended periods. If precipitation persists, consider lowering the final concentration or slightly increasing the final DMSO concentration (while staying below cytotoxic levels and adjusting the vehicle control accordingly). |
| Inconsistent or Non-reproducible Results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Variability in cell seeding density. Interference of the compound with the assay readout. | Aliquot the stock solution and store it at -20°C or -80°C. Use a fresh aliquot for each experiment. Ensure a uniform single-cell suspension before seeding and use a precise multichannel pipette. Include appropriate controls, such as a "no-cell" control with the compound, to check for assay interference. |
| Unexpected Biological Effects | Off-target effects of the compound at high concentrations. The final DMSO concentration is causing cellular stress or toxicity. | Perform a dose-response experiment to identify the optimal concentration range. Always include a vehicle control (DMSO alone) at the same final concentration as your highest compound concentration to differentiate between compound-specific effects and solvent effects. |
| High Background in Fluorescence-Based Assays | Flavonoids can exhibit autofluorescence, which may interfere with the detection of fluorescent signals. | Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorescent probe. If significant autofluorescence is detected, you may need to subtract this background signal from your experimental readings or choose a fluorescent probe with a different spectral profile. |
| Overestimation of Cell Viability in MTT Assay | Direct reduction of the MTT reagent by this compound. | Include a "no-cell" control with various concentrations of the compound to quantify its direct effect on MTT reduction. Subtract this background absorbance from the absorbance of the cell-containing wells. Alternatively, use a different viability assay that is less prone to interference from reducing compounds, such as Trypan Blue exclusion, crystal violet staining, or an ATP-based assay like CellTiter-Glo®.[3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound = 282.29 g/mol ).
-
Under sterile conditions, dissolve the calculated amount of powder in the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in pre-warmed complete culture medium.
-
Always add the DMSO stock to the medium and mix immediately and thoroughly.
-
Protocol 2: Determining the Optimal Concentration and Cytotoxicity using a Cell Viability Assay (MTT Assay with Controls)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Also, prepare a set of wells without cells ("no-cell" control) containing the medium and each concentration of this compound to test for direct MTT reduction.
-
Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well (including the "no-cell" control wells).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells for each compound concentration from the corresponding cell-containing wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) from the curve.
-
-
Quantitative Data Summary
Table 1: Solubility and Recommended Concentrations
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO | - |
| Recommended Starting Concentration Range | 1 - 50 µM | [1] |
| EC50 for Neuroprotection (HeLa, SH-SY5Y cells) | ~9.94 µM | [1] |
| Effective Concentration for AhR Antagonism | 0.1 - 10 µM | - |
Table 2: Cytotoxicity Data for Related Flavonoids (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone | MOLT-4 (Leukemia) | >100 | [6] |
| 5,7-Dimethoxyflavone | U937 (Leukemia) | >100 | [6] |
| 2',3',4'-trimethoxy-5,6-naphthoflavanone | HCT116 (Colon Cancer) | ~10-20 | [7] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-231 (Breast Cancer) | 20 µg/mL | [8] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-468 (Breast Cancer) | 25 µg/mL | [8] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MCF 10A (Normal Breast Epithelial) | 40 µg/mL | [8] |
| Novel Flavone Derivatives | MCF-7 (Breast Cancer) | 7.1 - >30 |
Note: The cytotoxicity of this compound should be determined empirically for each cell line.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway antagonism.[9][10][11][12][13]
Caption: Inhibition of the Parthanatos pathway by this compound.[14][15][16][17][18]
References
- 1. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3',4'-dimethoxyflavone suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methoxylated Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methoxylated flavonoids. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of methoxylated flavonoids.
Issue 1: Low Yield of a Desired Methoxylated Flavonoid
Question: My methylation reaction is resulting in a low yield of the target methoxylated flavonoid. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in flavonoid methylation can stem from several factors, including incomplete reaction, side reactions, or degradation of the starting material or product. Here’s a step-by-step guide to troubleshoot this issue:
-
Assess Reaction Conditions:
-
Methylating Agent: The choice of methylating agent is crucial. While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are also hazardous.[1] An eco-friendly alternative is dimethyl carbonate (DMC) used with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Ensure the chosen reagent is fresh and used in the correct stoichiometric ratio.
-
Solvent and Base: The solvent and base system must be appropriate for both the flavonoid and the methylating agent. Aprotic polar solvents like acetone or DMF are commonly used with bases such as K₂CO₃.[2] For poorly soluble flavonoids, a stronger solvent system like DMSO with KOH or NaOH can be effective.[2][3]
-
Temperature and Reaction Time: These parameters are highly dependent on the reactivity of the hydroxyl group being methylated. For instance, the 5-OH group is notoriously difficult to methylate due to hydrogen bonding with the C4 carbonyl group and may require more forcing conditions.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Reaction times can vary significantly, from 12 to 72 hours depending on the substrate.[1]
-
-
Purity of Starting Materials:
-
Ensure the starting flavonoid is pure and dry. Impurities can interfere with the reaction.
-
The solvent and reagents should be anhydrous, as water can quench the base and hydrolyze some methylating agents.
-
-
Side Reactions:
-
Over-methylation: If multiple hydroxyl groups are present, over-methylation can occur, leading to a mixture of products and a lower yield of the desired compound. Consider using protecting groups for more reactive hydroxyls.
-
C-methylation: With certain reagents like methyl iodide, C-methylation can compete with O-methylation, especially under strong basic conditions.[3]
-
Degradation: Flavonoids can be sensitive to harsh basic or acidic conditions and high temperatures. If degradation is suspected, consider milder reaction conditions or a different synthetic route.
-
-
Work-up and Purification:
-
Ensure that the work-up procedure effectively removes unreacted reagents and byproducts without degrading the product.
-
Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
-
Issue 2: Poor Regioselectivity in Methylation/Demethylation
Question: I am struggling to achieve regioselective methylation of a polyhydroxylated flavonoid. How can I improve the selectivity?
Answer:
Achieving regioselectivity is a major challenge in flavonoid synthesis due to the similar reactivity of different hydroxyl groups. Here are several strategies to improve selectivity:
-
Exploiting Inherent Reactivity Differences: The reactivity of flavonoid hydroxyl groups generally follows the order: 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH.[3] By carefully controlling reaction conditions (e.g., using a limited amount of methylating agent, lower temperature, weaker base), it is sometimes possible to selectively methylate the more reactive hydroxyl groups.
-
Use of Protecting Groups: This is the most common and reliable method for achieving regioselectivity.
-
Selective Protection: Protect more reactive hydroxyl groups before carrying out the desired methylation. For example, the catechol group (3'-OH and 4'-OH) can be selectively protected.[5]
-
Choice of Protecting Group: The choice of protecting group is critical and depends on the stability required during subsequent reactions and the conditions for its removal.[6] Common protecting groups for hydroxyls include benzyl, acetyl, and silyl ethers. The ideal protecting group is introduced in high yield under mild conditions, is stable to the reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[7]
-
-
Enzymatic Methylation: Flavonoid O-methyltransferases (OMTs) are enzymes that catalyze the regioselective methylation of flavonoids.[8]
-
High Selectivity: OMTs can exhibit high regioselectivity for specific hydroxyl groups, offering a green and efficient alternative to chemical methods.[9]
-
Fusion Enzymes: For polymethylation, fusion enzymes combining two different regiospecific OMTs can be used in a one-pot procedure.[10]
-
Availability: The main limitation is the availability of OMTs with the desired regioselectivity for a specific substrate.
-
-
Strategic Demethylation: In some cases, it may be easier to start with a polymethoxylated flavonoid and selectively demethylate it. The regioselectivity of demethylation often follows the order C-7 > C-4' ≈ C-3' > C-5 > C-3.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of methoxylated flavonoids?
A1: The primary challenges include:
-
Low Yields: Often due to the complexity of the reactions, side product formation, and the need for multi-step syntheses.[12]
-
Poor Regioselectivity: The presence of multiple hydroxyl groups with similar reactivity makes it difficult to selectively methylate or demethylate a specific position.[9] This often necessitates the use of protecting groups, which adds steps to the synthesis.[6]
-
Harsh Reaction Conditions: Many traditional methylation methods use hazardous reagents and require stringent, anhydrous conditions.[1][12]
-
Complex Purification: The final products often require extensive purification to separate them from isomers and other byproducts.[12]
-
Scalability: Scaling up flavonoid synthesis from the lab to an industrial scale can be challenging due to cost and the complexity of the procedures.[12]
Q2: What are the advantages of enzymatic synthesis of methoxylated flavonoids over chemical synthesis?
A2: Enzymatic synthesis using O-methyltransferases (OMTs) offers several advantages:
-
High Regioselectivity: OMTs can catalyze methylation at specific positions on the flavonoid scaffold, reducing the need for protecting groups.[8][9]
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild temperature and pH conditions, which is more environmentally friendly.
-
Higher Purity: The high selectivity of enzymes often leads to fewer byproducts, simplifying purification.
-
Potential for One-Pot Synthesis: Fusion enzymes can be used for multiple methylation steps in a single reaction vessel.[10]
The main disadvantage is the availability and stability of the required enzymes.
Q3: How can I choose the right protecting group for my flavonoid synthesis?
A3: The ideal protecting group should be:[7]
-
Easy and efficient to introduce.
-
Stable to the subsequent reaction conditions.
-
Easy to remove selectively and efficiently under mild conditions that do not affect other functional groups.
-
Readily available and inexpensive.
The choice will depend on the specific hydroxyl group to be protected and the planned synthetic route. For example, a benzyl group is stable to a wide range of conditions but is typically removed by hydrogenolysis, which might not be compatible with other functional groups in the molecule. An acetyl group is easily introduced and removed but is less stable to basic and acidic conditions.
Q4: My demethylation reaction is not working or is non-selective. What should I do?
A4: Demethylation can be as challenging as methylation. Consider the following:
-
Reagent Choice: Different reagents have different selectivities. For example, boron tribromide (BBr₃) is a powerful but often non-selective demethylating agent. Milder reagents or specific conditions might be required for selective demethylation.
-
Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction closely to avoid over-demethylation or degradation.
-
Substrate Structure: The position of the methoxy group influences its reactivity. For instance, the 5-methoxy group is generally more difficult to cleave.
-
Enzymatic Demethylation: Certain microorganisms in the human gut have been shown to regioselectively demethylate polymethoxyflavones.[11] While not a standard laboratory procedure, this highlights the potential for biocatalytic approaches.
Data Presentation
Table 1: Comparison of Yields for Different Methylation Methods of Quercetin
| Methylating Agent/Method | Solvent/Base | Product | Yield (%) | Reference |
| Dichlorodiphenylmethane / MOMCl | Diphenyl ether / Acetone, K₂CO₃ | 4'-O-methylquercetin | 63 | [5] |
| Dimethyl sulfate / KOH | DMSO | Quercetin pentamethyl ether | Quantitative | [2][3] |
| Methyl iodide / K₂CO₃ | DMF | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-bis(methoxymethoxy)-4H-chromen-4-one | - | [5] |
| Dimethyl carbonate / DBU | - | 5,7-dimethoxyflavone | Quantitative | [1] |
Note: Yields can vary significantly based on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4′-O-methylquercetin [5]
This protocol involves a five-step synthesis starting from quercetin.
Step 1: Protection of the 3' and 4' hydroxyl groups
-
To a stirred mixture of quercetin (1 mmol) in diphenyl ether (20 ml), add dichlorodiphenylmethane (1.5 mmol).
-
Heat the reaction mixture at 175 °C for 30 minutes.
-
Cool the mixture to room temperature and add petroleum ether (50 ml) to precipitate the product.
-
Filter the solid and purify by column chromatography (25% ethyl acetate in petroleum ether) to yield 2-(2,2-diphenylbenzo[d][4][10]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one.
Step 2: Protection of the 3 and 7 hydroxyl groups
-
To a stirred mixture of the product from Step 1 (4.21 mmol) and K₂CO₃ (17.68 mmol) in dry acetone, add chloromethyl ether (16.84 mmol) at room temperature.
-
Reflux the reaction mixture gently for 6 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent in vacuo and purify the residue to obtain the protected intermediate.
Step 3: Deprotection of the 3' and 4' protecting group This step is not explicitly detailed in the provided summary but would typically involve a deprotection step compatible with the diphenylacetal protecting group.
Step 4: Methylation of the 4' hydroxyl group
-
To a solution of the product from Step 3 (0.26 mmol) in dry DMF (20 ml), add K₂CO₃ (0.47 mmol) and iodomethane (0.31 mmol) at room temperature.
-
Stir the reaction for 8 hours.
-
Partition the reaction mixture between ethyl acetate (100 ml) and water (100 ml).
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
Step 5: Removal of the 3 and 7 protecting groups This step is not explicitly detailed in the provided summary but would involve the removal of the methoxymethyl (MOM) ethers, typically under acidic conditions.
Protocol 2: Enzymatic Methylation of Flavonoids using OMTs [13]
This is a general protocol for assaying OMT activity.
-
Prepare a reaction mixture (final volume of 500 µL) containing:
-
Flavonoid substrate (50 µM)
-
S-adenosyl-L-methionine (SAM) (100 µM)
-
Recombinant OMT enzyme (50 μg)
-
Tris-HCl buffer (20 mM, pH 7.5)
-
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding 5 M HCl (50 μL).
-
Extract the reaction products twice with ethyl acetate.
-
Evaporate the combined ethyl acetate extracts to dryness.
-
Redissolve the residue in methanol for analysis by HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in methoxylated flavonoid synthesis.
Caption: Inhibition of the NF-κB signaling pathway by methoxylated flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple and effective preparation of quercetin pentamethyl ether from quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A simple and effective preparation of quercetin pentamethyl ether from quercetin [beilstein-journals.org]
- 4. Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
cytochrome P450-mediated metabolism of 3',4'-Dimethoxyflavone and potential interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytochrome P450 (CYP) mediated metabolism of 3',4'-Dimethoxyflavone (3',4'-DMF).
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of this compound?
A1: Based on in vitro studies with recombinant human CYP enzymes, CYP1B1 is the primary enzyme responsible for the metabolism of this compound.[1][2] It has been shown to be a good substrate for CYP1B1, while its metabolism by CYP2A13 is negligible.[1][2]
Q2: What are the major metabolites of this compound formed by CYP1B1?
A2: The main metabolic reaction is O-demethylation , leading to the formation of 3',4'-dihydroxyflavone .[1][2] Additionally, several ring-oxygenated products are also formed.[1][2]
Q3: Are there any known drug-drug interactions associated with this compound?
A3: Yes, this compound has been identified as a competitive antagonist of the aryl hydrocarbon receptor (AhR). This can lead to the inhibition of AhR-mediated induction of other CYP enzymes, such as CYP1A1 . As flavonoids are known to interact with various P450 enzymes, including CYP3A4, there is a potential for drug-drug interactions with co-administered substances that are substrates for these enzymes.[3][4][5]
Q4: Where can I find a reliable experimental protocol for studying the in vitro metabolism of this compound?
A4: A detailed methodology for in vitro oxidation of flavonoids using recombinant human P450 enzymes is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no metabolism of this compound observed. | Incorrect CYP enzyme used: this compound is a poor substrate for CYP2A13.[1][2] | Ensure you are using a metabolically competent system containing active CYP1B1. |
| Inactive enzyme preparation: Improper storage or handling can lead to loss of enzyme activity. | Verify the activity of your CYP1B1 preparation using a known positive control substrate. | |
| Suboptimal reaction conditions: Incubation time, temperature, or cofactor concentrations may not be optimal. | Refer to the detailed experimental protocol provided. Ensure the NADPH-generating system is freshly prepared and active. | |
| Unexpected metabolite profile observed. | Contamination of the substrate or reagents. | Verify the purity of your this compound and other reaction components using appropriate analytical techniques (e.g., HPLC, MS). |
| Presence of other metabolizing enzymes in the system (e.g., crude liver fractions). | Use recombinant CYP enzymes to pinpoint the contribution of specific isoforms. | |
| Difficulty in detecting and identifying metabolites. | Inadequate analytical sensitivity. | Optimize your LC-MS/MS parameters, including ionization source conditions and collision energy, for the expected metabolites.[1] |
| Metabolite instability. | Minimize sample processing time and keep samples on ice to prevent degradation. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the CYP1B1-mediated metabolism of this compound.
| Parameter | Value | Enzyme | Reference |
| Rate of 3',4'-dihydroxyflavone formation | 4.2 min⁻¹ | CYP1B1 | [1][2] |
Experimental Protocols
In Vitro Oxidation of this compound by Recombinant Human CYP1B1
This protocol is adapted from studies on the oxidation of methoxylated flavonoids by human cytochrome P450 enzymes.[1]
1. Reagents and Materials:
-
Purified recombinant human CYP1B1
-
Purified human NADPH-P450 reductase
-
L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
This compound (substrate)
-
NADPH-generating system:
-
NADP⁺
-
Glucose 6-phosphate
-
Yeast glucose 6-phosphate dehydrogenase
-
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
2. Reconstituted Monooxygenase System Preparation:
-
Prepare a reconstituted system containing CYP1B1 (50 pmol), NADPH-P450 reductase (100 pmol), and DLPC (50 µg) in potassium phosphate buffer.
3. Reaction Incubation:
-
Pre-incubate the reconstituted system at 37°C for 1 minute.
-
Add this compound (e.g., 60 µM final concentration) to the mixture.
-
Initiate the reaction by adding the NADPH-generating system (final concentrations: 0.5 mM NADP⁺, 5 mM glucose 6-phosphate, and 0.5 units/mL of yeast glucose 6-phosphate dehydrogenase).
-
Incubate at 37°C for a specified time (e.g., 20 minutes). Preliminary experiments should be conducted to ensure linearity of metabolite formation over the chosen time.[1]
4. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an excess volume of ice-cold acetonitrile (e.g., 0.5 mL for a 0.25 mL reaction).[1]
-
Vortex the mixture vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.[1]
-
Transfer the supernatant (acetonitrile layer) for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer.[1]
-
Perform MS/MS analysis in positive electrospray ionization mode.[1]
-
Monitor for the parent compound and expected metabolites based on their mass-to-charge ratios (m/z).
Visualizations
Caption: CYP1B1-mediated metabolism of this compound.
Caption: Potential interaction of this compound with the AhR pathway.
Caption: Workflow for in vitro metabolism of this compound.
References
- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and this compound and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between CYP3A4 and Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Neuroprotective Efficacy of 3',4'-Dimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the neuroprotective efficacy of 3',4'-Dimethoxyflavone (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound (DMF)?
A1: The primary neuroprotective mechanism of this compound is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 in response to DNA damage leads to a form of programmed cell death called parthanatos. By inhibiting PARP-1, DMF prevents the downstream events of this pathway, including the release of apoptosis-inducing factor (AIF) from the mitochondria and subsequent DNA fragmentation, thereby protecting neurons from cell death.[1][2][3]
Q2: Why is enhancing the efficacy of DMF a critical research focus?
A2: While DMF shows promising neuroprotective activity, its efficacy can be limited by low aqueous solubility and poor bioavailability.[4] This means that when administered, only a small fraction of the compound may reach its target in the brain. Enhancing its efficacy, primarily by improving its delivery and bioavailability, is crucial to translate its therapeutic potential from in vitro studies to in vivo applications.
Q3: What are the most common strategies to enhance the bioavailability of DMF?
A3: The two most common and effective strategies for enhancing the bioavailability of poorly soluble flavonoids like DMF are the formulation of Self-Microemulsifying Drug Delivery Systems (SMEDDS) and complexation with cyclodextrins. Both methods aim to improve the solubility and absorption of the compound in the gastrointestinal tract.
Q4: How does DMF compare to other related flavones in terms of neuroprotection?
A4: Studies have shown that the methoxylation pattern on the flavone structure is crucial for its neuroprotective activity. For instance, 4'-methoxyflavone also exhibits neuroprotective effects through PARP-1 inhibition. The additional methoxy group at the 3' position in DMF is thought to improve metabolic stability without destroying its neuroprotective activity, which is a desirable characteristic for drug development.[1][2]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low solubility of DMF in cell culture media, leading to precipitation. | DMF is a lipophilic compound with poor water solubility. Direct addition of a high concentration of DMF from a DMSO stock can cause it to precipitate out of the aqueous media. | - Prepare a high-concentration stock solution of DMF in DMSO. - When diluting into the final culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.5%). - Add the DMF stock to the media with vigorous vortexing or sonication to aid dispersion. - For higher concentrations, consider using a cyclodextrin-complexed form of DMF to improve aqueous solubility. |
| Inconsistent results in neuroprotective assays (e.g., MTT, LDH). | - Uneven cell seeding. - Variability in the timing of neurotoxin (e.g., NMDA, MNNG) and DMF application. - Interference of DMF with the assay itself (e.g., reduction of MTT by the compound). | - Ensure a homogenous cell suspension before seeding and check for even cell distribution in wells. - Standardize all incubation times precisely. - Run a control with DMF and the assay reagent in a cell-free system to check for direct chemical interactions. If interference is observed, consider an alternative viability assay (e.g., Trypan Blue exclusion, Calcein-AM/Ethidium Homodimer-1 staining). |
| No significant neuroprotective effect observed. | - The concentration of DMF is too low. - The concentration of the neurotoxin is too high, causing overwhelming cell death that cannot be rescued. - The chosen cell line is not a suitable model for the neuroprotective mechanism being studied. | - Perform a dose-response curve for DMF to determine its optimal protective concentration. - Titrate the concentration of the neurotoxin to induce a sub-maximal level of cell death (e.g., 50-70%) to create a window for observing neuroprotection. - Ensure the cell line expresses the necessary receptors (e.g., NMDA receptors for NMDA-induced toxicity) and signaling pathways (e.g., PARP-1). |
Formulation and Bioavailability Enhancement
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of DMF from SMEDDS upon dilution in aqueous media. | The formulation is not robust enough to maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids. | - Optimize the ratio of oil, surfactant, and co-surfactant in the SMEDDS formulation. - Incorporate polymers (e.g., HPMC, PVP) into the formulation to act as precipitation inhibitors and maintain a supersaturated state.[5] |
| Low encapsulation efficiency in cyclodextrin complexes. | - Inappropriate type or concentration of cyclodextrin. - Suboptimal complexation method. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best complexation efficiency for DMF. - Optimize the molar ratio of DMF to cyclodextrin. - Experiment with different preparation methods such as co-evaporation, freeze-drying, or kneading to improve complex formation. |
| Instability of SMEDDS formulation during storage (e.g., phase separation, drug precipitation). | - Incompatible excipients. - Migration of volatile co-solvents into the capsule shell. - Oxidation of unsaturated fatty acids in the oil phase. | - Conduct thorough compatibility studies of all excipients. - Consider using less volatile co-solvents or formulating as a solid SMEDDS. - Incorporate a lipid-soluble antioxidant into the formulation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Inducing Agent | Value | Reference |
| EC50 (Protection against cell death) | HeLa | MNNG | 9.94 ± 1.05 µM | [6] |
| EC50 (Protection against cell death) | SH-SY5Y | MNNG | Not explicitly stated, but significant protection at 10 and 20 µM | [1] |
| Neuroprotection | Primary Cortical Neurons | NMDA | Significant protection at 12.5, 25, 50, and 100 µM | [1] |
Table 2: Enhancement of Methoxyflavone Bioavailability
| Formulation | Methoxyflavone | Fold Increase in Oral Bioavailability (compared to unformulated) | Reference |
| SMEDDS | 5,7-dimethoxyflavone (a related methoxyflavone) | 26.01 | [7] |
| 2-HP-β-CD Complex | 5,7-dimethoxyflavone (a related methoxyflavone) | 22.90 | [7] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere and differentiate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Pre-incubate the cells with varying concentrations of DMF for 1-2 hours.
-
Induction of Excitotoxicity: Prepare a fresh solution of N-methyl-D-aspartate (NMDA) in a control salt solution (CSS) containing 10 µM glycine as a co-agonist.[1] Expose the cells to a pre-determined excitotoxic concentration of NMDA for a short duration (e.g., 5-15 minutes).[1]
-
Wash and Recovery: Gently wash the cells with fresh culture medium to remove NMDA and the treatment compounds. Add fresh, complete culture medium and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[8]
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: PARP-1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available ELISA-based kits.
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Sample Preparation: Prepare cell lysates from neurons treated with a neurotoxin (e.g., MNNG) with or without DMF.
-
PARP-1 Reaction:
-
Add the cell lysate to the histone-coated wells.
-
Add activated DNA and NAD+ to initiate the PARP-1 reaction.
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.
-
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add a biotinylated anti-poly(ADP-ribose) antibody and incubate.
-
Wash the wells and add streptavidin-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 0.2N HCl).
-
-
Data Analysis: Measure the absorbance at 450 nm. A decrease in absorbance in the DMF-treated samples compared to the toxin-only treated samples indicates inhibition of PARP-1 activity.
Signaling Pathways and Experimental Workflows
Parthanatos Signaling Pathway
The following diagram illustrates the key steps in the parthanatos cell death pathway and the point of intervention for this compound.
Caption: Parthanatos pathway and DMF inhibition.
Experimental Workflow for Evaluating Enhanced Neuroprotective Efficacy
The following diagram outlines a logical workflow for researchers investigating the enhanced neuroprotective efficacy of DMF.
Caption: Workflow for evaluating enhanced DMF efficacy.
References
- 1. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Formulation Strategies for Poorly Water-Soluble Methoxyflavones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for formulating poorly water-soluble methoxyflavones.
FAQs: General Questions
Q1: Why are methoxyflavones often poorly water-soluble?
A1: Methoxyflavones are a class of flavonoids characterized by the presence of one or more methoxy groups (-OCH₃) on their basic flavonoid structure. This methoxylation increases the lipophilicity (fat-solubility) of the molecule, which consequently decreases its solubility in aqueous solutions.[1] While this increased lipophilicity can enhance metabolic stability and membrane permeability compared to their hydroxylated counterparts, it presents a significant challenge for developing oral dosage forms due to poor dissolution in the gastrointestinal tract.[2][3]
Q2: What is the impact of poor water solubility on the bioavailability of methoxyflavones?
A2: The oral bioavailability of a drug is highly dependent on its solubility and dissolution rate in the gastrointestinal fluids. For poorly water-soluble compounds like many methoxyflavones, their low dissolution rate is often the rate-limiting step for absorption into the bloodstream.[3][4] This can lead to low and variable bioavailability, limiting their therapeutic efficacy.[3] Even though methoxylation can improve metabolic resistance, the initial challenge of getting the compound to dissolve remains a major hurdle.[5]
Q3: What are the primary formulation strategies to enhance the solubility and bioavailability of methoxyflavones?
A3: Several formulation strategies can be employed to overcome the solubility challenges of methoxyflavones. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the methoxyflavone in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.[3][6]
-
Nanoemulsions: Encapsulating the methoxyflavone within the oil droplets of a thermodynamically stable, transparent, and small-sized (typically 20-200 nm) oil-in-water emulsion.[7][8]
-
Cyclodextrin Complexation: Forming inclusion complexes where the hydrophobic methoxyflavone molecule is encapsulated within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[9][10][11]
-
Co-solvency: Using water-miscible organic solvents like polyethylene glycol (PEG) 400 and propylene glycol (PG) to increase the solubility of the methoxyflavone in a liquid dosage form.[12]
Troubleshooting Guides
Solid Dispersions
Issue: The prepared solid dispersion shows poor dissolution or fails to enhance solubility as expected.
| Potential Cause | Troubleshooting Step |
| Incomplete amorphization | Verify the amorphous state of the methoxyflavone in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). If crystalline peaks are present, optimize the preparation method (e.g., increase cooling rate in melt methods, use a more suitable solvent in solvent evaporation). |
| Drug recrystallization during storage | This is a common stability issue with amorphous solid dispersions.[2][5] Store the solid dispersion at a temperature well below its glass transition temperature (Tg) and in a low-humidity environment.[5] Consider using polymers that have strong interactions (e.g., hydrogen bonding) with the methoxyflavone to inhibit recrystallization.[13] |
| Poor polymer selection | The chosen polymer may not have good miscibility with the methoxyflavone. Screen different hydrophilic polymers (e.g., PVP K30, HPMC, PEGs) to find one with optimal miscibility and interaction with the specific methoxyflavone.[5][13] |
| Inappropriate drug-to-polymer ratio | A high drug loading can lead to phase separation and recrystallization.[5] Prepare solid dispersions with varying drug-to-polymer ratios to find the optimal loading that maintains the amorphous state and enhances dissolution. |
Issue: The solid dispersion is difficult to handle (e.g., sticky, poor flowability).
| Potential Cause | Troubleshooting Step |
| Low glass transition temperature (Tg) of the formulation | Select a polymer with a higher Tg. The Tg of the solid dispersion is influenced by both the drug and the polymer.[5] |
| Residual solvent | Ensure complete removal of the solvent during the drying process in the solvent evaporation method. Use techniques like vacuum drying or lyophilization. |
| Hygroscopicity of the polymer | Store the solid dispersion in a desiccator or under controlled humidity conditions. Consider using less hygroscopic polymers if this is a persistent issue. |
Nanoemulsions
Issue: The nanoemulsion is physically unstable (creaming, sedimentation, coalescence, or phase separation).
| Potential Cause | Troubleshooting Step |
| Inappropriate surfactant/co-surfactant selection or concentration | The type and concentration of the surfactant and co-surfactant are critical for stabilizing the nano-sized droplets.[14][15] Screen different surfactants and co-surfactants and optimize their ratio (Sₘᵢₓ). Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region.[16] |
| Ostwald ripening | This is a common instability mechanism where larger droplets grow at the expense of smaller ones.[7] Use a combination of a highly water-insoluble oil and a less soluble oil, or select an oil in which the methoxyflavone has very high solubility. |
| Insufficient energy input during preparation | For high-energy methods like ultrasonication or high-pressure homogenization, ensure sufficient energy is applied to reduce the droplet size to the nano-range. Optimize the duration and intensity of sonication or the number of homogenization cycles.[17] |
| Incorrect component ratio (oil/water/surfactant) | The ratio of oil, water, and surfactant mixture is crucial for the formation and stability of the nanoemulsion. Optimize these ratios, often guided by the construction of phase diagrams.[14] |
| Drug crystallization | If the methoxyflavone concentration exceeds its solubility in the oil phase, it can crystallize out, leading to instability and sedimentation.[13][18] Ensure the drug is fully dissolved in the oil phase before emulsification and that the concentration is below the saturation point. Consider using a carrier oil in which the methoxyflavone has higher solubility.[5] |
Issue: The nanoemulsion has a large and/or polydisperse droplet size.
| Potential Cause | Troubleshooting Step |
| Suboptimal formulation parameters | Re-evaluate the type and concentration of oil, surfactant, and co-surfactant. A well-chosen system will more readily form small droplets.[19] |
| Inadequate homogenization | Increase the energy input during preparation (e.g., longer sonication time, higher homogenization pressure, or more passes through the homogenizer).[17] |
| Incorrect preparation procedure | The order of addition of components can sometimes influence the final droplet size. Experiment with adding the oil phase to the aqueous phase versus adding the aqueous phase to the oil phase. |
Cyclodextrin Complexation
Issue: Low complexation efficiency and/or poor solubility enhancement.
| Potential Cause | Troubleshooting Step |
| Inappropriate cyclodextrin type | The size of the cyclodextrin cavity must be suitable for the size of the methoxyflavone molecule. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for flavonoids.[4][11] HP-β-CD often offers higher aqueous solubility and lower toxicity.[20] Screen different cyclodextrins to find the best fit. |
| Suboptimal pH of the medium | The pH of the solution can affect the ionization state of the methoxyflavone and the cyclodextrin, which in turn influences the complexation efficiency.[9] Determine the optimal pH for complexation for your specific methoxyflavone. |
| Incorrect drug-to-cyclodextrin molar ratio | A 1:1 molar ratio is common for flavonoids, but this should be experimentally verified using methods like a phase-solubility diagram (Job's plot).[9][10] Prepare complexes with different molar ratios to find the optimal stoichiometry. |
| Inefficient preparation method | The method of preparation can significantly impact complexation. For thermolabile compounds, freeze-drying is often preferred.[20] Kneading can be effective for poorly water-soluble drugs.[21] Compare different methods like co-precipitation, kneading, and freeze-drying to see which yields the best results. |
| Presence of competing molecules | If working with an extract, other molecules can compete with the target methoxyflavone for the cyclodextrin cavity, reducing the complexation efficiency for your compound of interest.[10] |
Issue: Precipitation of the cyclodextrin complex.
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility of the complex | While complexation increases solubility, the complex itself may have limited solubility, especially with native β-cyclodextrin. Switch to a more soluble derivative like HP-β-CD or sulfobutyl ether β-cyclodextrin (SBE-β-CD).[20] |
| Temperature effects | The solubility of cyclodextrin complexes can be temperature-dependent. Investigate the effect of temperature on the solubility of your complex. |
| High concentration | The solution may be supersaturated with the complex. Prepare solutions at concentrations below the saturation solubility of the complex. |
Quantitative Data Summary
The following tables summarize the reported solubility and bioavailability enhancement for various methoxyflavones using different formulation strategies.
Table 1: Solubility Enhancement of Methoxyflavones
| Methoxyflavone | Formulation Strategy | Carrier/System | Solubility Enhancement (fold increase) | Reference |
| 5,7-Dimethoxyflavone | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 361.8 | [9] |
| Hesperidin | Solid Dispersion | Mannitol | 24.05 | [22] |
| Hesperidin | Solid Dispersion | PVP K30 | 20.16 | [22] |
| Hesperetin | Nanoemulsion | Glycyrrhizic acid as surfactant | Molar solubilization ratio higher than Tween 80 and SDS | [23] |
Table 2: Bioavailability Enhancement of Methoxyflavones
| Methoxyflavone (from K. parviflora extract) | Formulation Strategy | Carrier/System | Bioavailability Enhancement (fold increase vs. raw extract) | Reference |
| 5,7,4'-Trimethoxyflavone (TMF) | SMEDDS | Polyoxyethylene castor oil, propylene glycol, coconut oil | 42.00 | [8] |
| 5,7-Dimethoxyflavone (DMF) | SMEDDS | Polyoxyethylene castor oil, propylene glycol, coconut oil | 26.01 | [8] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | SMEDDS | Polyoxyethylene castor oil, propylene glycol, coconut oil | 25.38 | [8] |
| 5,7,4'-Trimethoxyflavone (TMF) | Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | 34.20 | [8] |
| 5,7-Dimethoxyflavone (DMF) | Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | 22.90 | [8] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | 21.63 | [8] |
| Tangeretin | Emulsion with HPMC | Whey protein-stabilized emulsion with HPMC | 20-fold increase in plasma concentration | [24] |
Experimental Protocols
Preparation of Methoxyflavone Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline and may require optimization for specific methoxyflavones and polymers.
Materials:
-
Methoxyflavone (e.g., 5,7-dimethoxyflavone)
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., ethanol, methanol, acetone - must dissolve both drug and polymer)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the methoxyflavone and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin film or solid mass is formed on the wall of the flask.
-
Drying: Scrape the solid mass from the flask. Place the collected solid in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Characterization: Characterize the prepared solid dispersion for its physicochemical properties (DSC, XRPD, FTIR), drug content, and in vitro dissolution rate.
-
Storage: Store the final product in a tightly sealed container in a desiccator at a temperature below its Tg to prevent moisture absorption and recrystallization.
Preparation of Methoxyflavone Nanoemulsion (High-Pressure Homogenization Method)
This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion.
Materials:
-
Methoxyflavone (e.g., Tangeretin)
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the methoxyflavone and dissolve it completely in the oil phase. Gentle heating may be required. Then, add the surfactant to the oil phase and mix thoroughly.
-
Aqueous Phase: Prepare the aqueous phase, which may contain the co-surfactant.
-
-
Pre-emulsion Formation: Coarsely mix the oil and aqueous phases using a high-speed stirrer for 5-10 minutes to form a pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to be optimized (e.g., 15,000 psi for 5-10 cycles).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and stability (e.g., by monitoring for creaming, cracking, or phase separation over time at different temperatures).
Preparation of Methoxyflavone-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is suitable for forming a solid inclusion complex.[9]
Materials:
-
Methoxyflavone (e.g., 5,7-dimethoxyflavone)
-
Cyclodextrin derivative (e.g., HP-β-CD)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolution of Cyclodextrin: Dissolve the accurately weighed HP-β-CD in deionized water with continuous stirring to obtain a clear solution.
-
Dissolution of Methoxyflavone: Dissolve the accurately weighed methoxyflavone in a small amount of ethanol (if necessary to aid initial dissolution).
-
Complexation: Slowly add the methoxyflavone solution to the aqueous cyclodextrin solution while stirring continuously. Continue stirring the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed, undissolved methoxyflavone.
-
Freeze-Drying: Freeze the filtered solution at a low temperature (e.g., -80°C) and then lyophilize it in a freeze-dryer for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the resulting powder using DSC, XRPD, and FTIR to confirm the formation of the inclusion complex. Also, determine the complexation efficiency and the enhancement in aqueous solubility.
-
Storage: Store the powdered complex in a desiccator to prevent moisture uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. ipsf.org [ipsf.org]
- 5. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. researchgate.net [researchgate.net]
- 12. Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study | Semantic Scholar [semanticscholar.org]
- 13. Encapsulation and Delivery of Crystalline Hydrophobic Nutraceuticals using Nanoemulsions: Factors Affecting Polymethoxyflavone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 16. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoemulsion preparation [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Nano-Tangeretin Recrystallization via Natural Surfactants in the Antisolvent Precipitation Process: Physicochemical Characterization and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journal.bku.ac.id [journal.bku.ac.id]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of hesperidin solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Efficacy of Methoxyflavones
An objective guide for researchers and drug development professionals on the differential anti-cancer activities of various methoxyflavones, supported by experimental data.
Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant attention in oncology research for their potential as cancer chemopreventive and therapeutic agents. Their increased metabolic stability and enhanced oral bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development.[1] This guide provides a comparative overview of the anti-cancer activities of different methoxyflavones, focusing on their cytotoxic effects against various cancer cell lines and the underlying molecular mechanisms.
Quantitative Comparison of Cytotoxic Activity
The anti-cancer potential of methoxyflavones is often initially assessed by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxic activity, with lower values indicating higher potency. The following table summarizes the IC50 values of various methoxyflavones against a range of cancer cell lines, as reported in several studies.
| Methoxyflavone | Cancer Cell Line | IC50 (µM) | Treatment Duration | Reference |
| 5,7,4'-Trimethoxyflavone | SCC-9 (Oral Squamous Carcinoma) | 5 | 72h | [1] |
| Apigenin (5,7,4'-Trihydroxyflavone) | SCC-9 (Oral Squamous Carcinoma) | 40 | 72h | [1] |
| 5,3',4'-Trihydroxyflavone | HL-60 (Leukemia) | 13 | Not Specified | [2] |
| 5,4'-Dihydroxyflavone | HL-60 (Leukemia) | 28 | Not Specified | [2] |
| 5,4'-Dimethoxyflavone | HL-60 (Leukemia) | 36 | Not Specified | [2] |
| 5,3'-Dimethoxyflavone | HL-60 (Leukemia) | 46 | Not Specified | [2] |
| 5-Methoxyflavone | HL-60 (Leukemia) | 48 | Not Specified | [2] |
| 7,3'-Dimethoxyflavone | HL-60 (Leukemia) | 8.0 | Not Specified | [3] |
| Natsudaidain | HL-60 (Leukemia) | 5.0 | Not Specified | [3] |
| 5,7,4'-Trimethoxyflavone | HL-60 (Leukemia) | 23 | Not Specified | [3] |
| 5,7,3'-Trimethoxyflavone | HL-60 (Leukemia) | 24 | Not Specified | [3] |
| 5,7-Dimethoxyflavone | HL-60 (Leukemia) | 31 | Not Specified | [3] |
| Acacetin | Prostate Cancer Cells | Not Specified | 24h | [4][5] |
| Tangeretin | PC-3 (Prostate Cancer) | 22.12 | Not Specified | [6] |
| Tangeretin | DU145 (Prostate Cancer) | 46.60 | Not Specified | [6] |
| Nobiletin | PC-3, DU145 (Prostate Cancer) | ~80 | Not Specified | [4][7] |
| Xanthomicrol | A375 (Skin Melanoma) | Significant viability reduction at 2.5-200 µM | 24h | [8][9] |
| Eupatilin | A375 (Skin Melanoma) | Significant cytotoxicity from 25 µM | 24h | [8][9] |
| Quercetin | A375 (Skin Melanoma) | 184 | 24h | [9] |
| 4',5'-Dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast Cancer) | 8.58 | Not Specified | [7] |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR)
The anti-cancer activity of methoxyflavones is intricately linked to their chemical structure, specifically the number and position of methoxy and hydroxyl groups.[2][4][7][10][11][12]
-
Lipophilicity and Bioavailability: Methoxy groups generally increase the lipophilicity of flavonoids, which can enhance their transport across cellular membranes and improve oral bioavailability.[1][4][7][11] However, excessive lipophilicity can decrease water solubility and hinder drug transport.[4][7][11]
-
Role of Hydroxyl Groups: The presence of hydroxyl groups, often in conjunction with methoxy groups, can contribute to the cytotoxic activity through the formation of hydrogen bonds with target proteins and by stabilizing free radicals.[4][7][11] The position of these hydroxyl groups is critical; for instance, 5,4'- and 3',4'-dihydroxyl moieties have been shown to be important for antiproliferative activity in HL-60 leukemia cells.[2][13]
-
Substitution Patterns:
-
A-Ring: An increase in the number of methoxyl groups on the A-ring has been associated with enhanced antiproliferative activity in HL-60 cells.[2][3]
-
B-Ring: Conversely, an increase in B-ring methoxyl groups tends to reduce activity.[2][3] The presence of a 3'-methoxyl group has been highlighted as important for the activity of polymethoxyflavones.[3]
-
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the anti-cancer activity of methoxyflavones.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the methoxyflavone for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT solution is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
2. Apoptosis Assay (NucView® 488 and MitoView™ 633 Assay)
This assay is used to determine if the methoxyflavone induces programmed cell death (apoptosis) and affects mitochondrial membrane potential.[8]
-
Principle:
-
NucView® 488: A cell-permeable fluorogenic substrate for caspases-3/7, key executioner enzymes in apoptosis. When cleaved by these caspases, the substrate releases a high-affinity DNA dye that stains the nucleus with green fluorescence.[8]
-
MitoView™ 633: A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential, an early event in apoptosis, leads to reduced accumulation of the dye.[8]
-
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the methoxyflavone.
-
After incubation, the NucView® 488 and MitoView™ 633 probes are added to the cells.
-
The cells are incubated to allow for substrate cleavage and dye accumulation.
-
Fluorescence is then measured using a fluorescence microscope or a plate reader. An increase in green fluorescence indicates caspase-3/7 activation (apoptosis), while a decrease in far-red fluorescence indicates mitochondrial membrane depolarization.[8]
-
Signaling Pathways and Molecular Mechanisms
Methoxyflavones exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
Wnt/β-catenin Signaling Pathway
Some tetramethoxyflavones have been shown to reduce cell migration and invasion by decreasing the expression of key components of the Wnt/β-catenin signaling pathway, such as vimentin and axin2 mRNA, in HCT116 colon cancer cells.[4][7]
Caption: Inhibition of the Wnt/β-catenin pathway by methoxyflavones.
PTEN/Akt Signaling Pathway
Tangeretin has been found to enhance the cytotoxicity of the chemotherapeutic agent mitoxantrone, partly through the activation of the PTEN/Akt pathway in prostate cancer cells.[6] PTEN is a tumor suppressor that negatively regulates the pro-survival Akt pathway.
Caption: Activation of the PTEN/Akt pathway by tangeretin promotes apoptosis.
NF-κB/Akt Signaling Pathway
Acacetin has demonstrated in vitro and in vivo anti-cancer activity in prostate cancer by suppressing the NF-κB/Akt signaling pathway.[5] This pathway is crucial for promoting cell survival and proliferation.
Caption: Acacetin inhibits the pro-survival NF-κB/Akt signaling pathway.
Conclusion
Methoxyflavones represent a diverse group of natural compounds with significant potential in cancer therapy. Their anti-cancer activity is highly dependent on their specific chemical structure, which dictates their bioavailability and interaction with molecular targets. While in vitro studies have demonstrated promising cytotoxic effects against a wide range of cancer cell lines, further in vivo research is necessary to fully elucidate their therapeutic potential. The continued exploration of structure-activity relationships and the elucidation of their mechanisms of action will be crucial for the development of novel and effective methoxyflavone-based anti-cancer drugs.
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 7. preprints.org [preprints.org]
- 8. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxylated vs. Methoxylated Flavones: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount. This guide provides an objective comparison of hydroxylated and methoxylated flavones, supported by experimental data, to elucidate the impact of these functional groups on their biological efficacy.
The substitution of hydroxyl (-OH) groups with methoxy (-OCH₃) groups on the flavone backbone significantly alters the physicochemical properties of these compounds, leading to profound differences in their biological activities. This comparative analysis delves into their antioxidant, anti-inflammatory, and anticancer properties, as well as their bioavailability, to provide a comprehensive overview for researchers in the field.
Key Differences at a Glance
| Property | Hydroxylated Flavones | Methoxylated Flavones |
| Antioxidant Activity | Generally higher due to hydrogen-donating hydroxyl groups. | Lower direct antioxidant capacity. |
| Anti-inflammatory Activity | Potent, often through inhibition of pro-inflammatory enzymes and pathways. | Also potent, with evidence suggesting enhanced cellular uptake and unique mechanisms. |
| Anticancer Activity | Exhibit significant antiproliferative and pro-apoptotic effects. | Often show greater potency and can overcome drug resistance. |
| Bioavailability | Generally lower due to rapid metabolism (conjugation) in the intestine and liver. | Dramatically increased metabolic stability and membrane permeability, leading to improved oral bioavailability.[1][2] |
| Solubility | Generally more water-soluble. | More lipophilic, enhancing membrane transport.[2] |
In-Depth Comparative Analysis
Antioxidant Capacity
Hydroxylated flavones are renowned for their potent antioxidant properties, which are primarily attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[3] The number and position of these hydroxyl groups are critical determinants of their radical scavenging activity.[3][4] For instance, the presence of a 3',4'-dihydroxy (catechol) structure in the B-ring significantly enhances antioxidant capacity.[4]
In contrast, methoxylated flavones, lacking these free hydroxyl groups, generally exhibit lower direct antioxidant activity in cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5] However, their enhanced bioavailability means they can still exert significant antioxidant effects in vivo by modulating cellular antioxidant defense systems.[4]
Table 1: Comparative Antioxidant Activity of Select Flavones
| Flavone | Type | IC50 (µg/mL) in DPPH Assay | Reference |
| 6,3',4'-trihydroxyflavone | Hydroxylated | 18.89 | [5] |
| Ascorbic Acid (Standard) | - | 26.1 | [5] |
| 3-hydroxy-6,3'-dimethoxyflavone | Methoxylated | > 100 | [5] |
Anti-inflammatory Effects
Both hydroxylated and methoxylated flavones demonstrate significant anti-inflammatory properties, albeit through potentially different mechanisms. Hydroxylated flavones, such as luteolin and quercetin, are known to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulate inflammatory signaling pathways like NF-κB.[4] The hydroxylation pattern plays a crucial role, with 4'-OH and 3',4'-dihydroxy configurations being particularly effective for lipoxygenase inhibition.[4]
Interestingly, methylation can enhance the anti-inflammatory properties of flavones.[4] Methoxylated flavones may exhibit a more pronounced inhibition of the NF-κB signaling pathway.[4] For example, 6-methoxyflavone was found to be a more potent inhibitor of nitric oxide (NO) production in kidney mesangial cells than its hydroxylated counterpart, 6-hydroxyflavone.[6] This enhanced activity is likely due to their increased metabolic stability and cellular uptake.
Table 2: Comparative Anti-inflammatory Activity of 6-substituted Flavones
| Compound | IC50 for NO Inhibition (µM) | Reference |
| 6-hydroxyflavone | ~2.0 | [6] |
| 6-methoxyflavone | 0.192 | [6] |
dot
Caption: Simplified NF-κB signaling pathway in inflammation.
Anticancer Activity
The antiproliferative effects of both flavone types have been extensively studied. Structure-activity relationship studies have revealed the importance of the substitution pattern on the flavone nucleus for anticancer activity.[7][8][9] For instance, in HL-60 leukemia cells, 5,3',4'-trihydroxyflavone demonstrated the most potent activity.[7][9]
However, direct comparisons often show that methoxylated flavones are more potent anticancer agents than their hydroxylated analogs.[1] For example, 5,7,4'-trimethoxyflavone was found to be approximately eight times more potent than its hydroxylated counterpart, apigenin, in inhibiting the proliferation of SCC-9 human oral squamous carcinoma cells.[1] This increased potency is attributed to their enhanced cellular uptake and unique mechanisms of action, which can include cell cycle arrest and induction of apoptosis.[1][2]
Table 3: Comparative Antiproliferative Activity of Flavones in Cancer Cell Lines
| Flavone Pair | Cell Line | IC50 (µM) - Methoxylated | IC50 (µM) - Hydroxylated | Reference |
| 5,7,4'-trimethoxyflavone vs. Apigenin | SCC-9 | 5 | 40 | [1] |
| 5,7-dimethoxyflavone vs. Chrysin | SCC-9 | - | - | [1] |
| 5,4'-dimethoxyflavone vs. 5,4'-dihydroxyflavone | HL-60 | 36 | 28 | [7][9] |
| 5,3'-dimethoxyflavone vs. 5,3'-dihydroxyflavone | HL-60 | 46 | - | [7][9] |
dot
Caption: General workflow for anticancer activity assessment.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (hydroxylated and methoxylated flavones)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each test compound dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (hydroxylated and methoxylated flavones)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Western Blotting for Pro-inflammatory Protein Expression
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with or without flavones and an inflammatory stimulus (e.g., LPS).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion
The choice between hydroxylated and methoxylated flavones in drug development and research depends on the desired therapeutic outcome and the biological system under investigation. While hydroxylated flavones are potent direct antioxidants and anti-inflammatory agents, their poor bioavailability can limit their in vivo efficacy. Methoxylation, on the other hand, significantly enhances bioavailability and can lead to greater potency in cellular systems, particularly in anticancer applications. This is often due to improved cellular uptake and potentially different mechanisms of action. Therefore, methoxylated flavones represent a promising class of compounds for further investigation as potential therapeutic agents. Researchers should carefully consider the structure-activity relationships outlined in this guide when selecting and designing flavonoid-based studies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Flow Cytometry Protocol [sigmaaldrich.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. MTT assay protocol | Abcam [abcam.com]
Reversal of BCRP/ABCG2-Mediated Multidrug Resistance by 3',4'-Dimethoxyflavone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] These transporters actively efflux a wide range of anticancer drugs from cancer cells, reducing their intracellular concentration and therapeutic efficacy.[2][3] Flavonoids, a class of naturally occurring polyphenolic compounds, have shown promise in reversing this resistance.[4] This guide provides a comparative analysis of 3',4'-dimethoxyflavone derivatives as potent inhibitors of BCRP/ABCG2, supported by experimental data to aid in the development of novel MDR reversal agents.
Comparative Efficacy of this compound Derivatives
Recent studies have focused on synthesizing and evaluating derivatives of this compound to enhance their BCRP/ABCG2 inhibitory activity. The following table summarizes the quantitative data on the reversal effects of key derivatives.
| Compound | Derivative of this compound | Cell Line | Substrate | RI50 (nM) | Key Findings |
| TMF | 3',4',7-Trimethoxyflavone | K562/BCRP | SN-38 | 18 | Potent reversal effect.[5] |
| HTMF | 5-Hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | SN-38 | 7.2 | Stronger reversal effect than TMF.[5] |
| FTMF | 5-Fluoro-3',4',7-trimethoxyflavone | K562/BCRP | SN-38 | 25 | Exhibited reversal effects.[5] |
| GOHDMF | 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone | K562/BCRP | SN-38 | 91 | Showed reversal effects.[5] |
RI50: The concentration of the compound that causes a twofold reduction in drug sensitivity, indicating the potency of the reversal effect. A lower RI50 value signifies a more potent inhibitor.
Experimental Protocols
The evaluation of these compounds involves a series of in vitro assays to determine their efficacy and mechanism of action in overcoming BCRP-mediated resistance.
Cell Lines and Culture
-
Parental Cell Line: K562 (human leukemia cells) are used as the drug-sensitive parental cell line.[6]
-
BCRP-Overexpressing Cell Line: K562/BCRP cells are established by transducing K562 cells with BCRP, creating a cell line that exhibits resistance to BCRP substrate drugs.[6][7]
-
Culture Conditions: Cells are typically grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]
Cytotoxicity and Reversal of Resistance Assay
This assay assesses the ability of the flavone derivatives to sensitize BCRP-overexpressing cells to a chemotherapeutic drug.
-
Cell Seeding: K562/BCRP cells are seeded into 96-well plates.
-
Drug Treatment: The cells are treated with a BCRP substrate drug (e.g., SN-38, a potent topoisomerase I inhibitor) at various concentrations, either alone or in combination with different concentrations of the this compound derivatives.[5]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the derivative that reduces the IC50 of the anticancer drug by half (RI50) is calculated to quantify the reversal effect.[5]
Cellular Accumulation Assay
This assay measures the ability of the derivatives to increase the intracellular concentration of a BCRP substrate, indicating inhibition of the efflux pump.
-
Cell Preparation: K562/BCRP cells are harvested and washed.
-
Incubation with Inhibitors: The cells are pre-incubated with the this compound derivatives at various concentrations.
-
Addition of Fluorescent Substrate: A fluorescent BCRP substrate, such as Hoechst 33342, is added to the cell suspension.[5]
-
Incubation: The cells are incubated for a specific time to allow for substrate accumulation.
-
Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer. An increase in fluorescence in the presence of the derivative indicates inhibition of BCRP-mediated efflux.[5][6]
Western Blot Analysis
This technique is used to determine if the flavone derivatives affect the expression level of the BCRP protein.
-
Cell Lysis: K562/BCRP cells are treated with the flavone derivatives for a specified duration, after which the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BCRP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the BCRP band intensity suggests that the compound suppresses BCRP expression.[5]
Mechanisms of BCRP/ABCG2 Reversal
The reversal of BCRP/ABCG2-mediated multidrug resistance by this compound derivatives can occur through several mechanisms. The following diagram illustrates the proposed signaling pathway and points of intervention by these compounds.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phytoestrogens/flavonoids reverse breast cancer resistance protein/ABCG2-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3',4'-Dimethoxyflavone and Clinically Established PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the naturally occurring flavonoid, 3',4'-Dimethoxyflavone, with well-established Poly (ADP-ribose) polymerase (PARP) inhibitors currently utilized in clinical settings. This objective analysis is supported by available experimental data to inform researchers and professionals in the field of drug development.
Executive Summary
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. Their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several potent PARP inhibitors.[1][2] This guide evaluates the PARP-inhibiting potential of this compound in the context of these established drugs. While direct enzymatic inhibition data for this compound is limited, cellular assays demonstrate its ability to modulate PARP activity. In contrast, known inhibitors like Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib have well-defined and potent inhibitory activities against PARP1 and PARP2 enzymes.
Data Presentation: A Comparative Overview of PARP Inhibitor Efficacy
The following tables summarize the inhibitory concentrations (IC50) of various PARP inhibitors from both cell-free enzymatic assays and cell-based assays. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, providing a standardized measure of potency.
Table 1: Cell-Free Enzymatic Assay Data for PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 5 | 1 | [3] |
| Talazoparib | 0.57 | - | [4] |
| Niraparib | 3.8 | 2.1 | [5] |
| Rucaparib | 1.4 (Kᵢ) | - | [6] |
| Veliparib | 5.2 (Kᵢ) | 2.9 (Kᵢ) | [7] |
| This compound | Not Reported | Not Reported | - |
Kᵢ (inhibition constant) is another measure of inhibitor potency, similar to IC50.
Table 2: Cell-Based Assay Data for PARP Inhibitors
| Compound | Cell Line | Assay Type | Efficacy Measure | Reference(s) |
| Olaparib | Various Breast Cancer Lines | Cell Viability | IC50 ≈ 4.7 - 96 µM | [8] |
| Talazoparib | Various Breast Cancer Lines | Cell Viability | IC50 ≈ 0.002 - 13 µM | [8] |
| Niraparib | Various Breast Cancer Lines | Cell Viability | IC50 ≈ 3.2 - 13 µM | [8] |
| Rucaparib | Various Breast Cancer Lines | Cell Viability | IC50 ≈ 2.3 - 13 µM | [8] |
| This compound | HeLa | PAR Polymer Reduction | EC50 ≈ 9.94 µM | [6] |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
A summary of the general methodologies employed in the cited experiments is provided below. For specific details, please refer to the cited literature.
Cell-Free PARP Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP proteins (typically PARP1 and PARP2).
-
Reaction Setup: A reaction mixture is prepared containing the purified PARP enzyme, a DNA substrate (often nicked DNA to activate the enzyme), and the co-substrate NAD+.
-
Inhibitor Addition: The test compound (e.g., Olaparib, this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for the PARP-catalyzed transfer of ADP-ribose units from NAD+ to acceptor proteins (auto-poly(ADP-ribosyl)ation of PARP itself or modification of other proteins like histones).
-
Detection: The extent of poly(ADP-ribosyl)ation (PARylation) is quantified. This can be achieved through various methods, such as:
-
ELISA-based assays: Using antibodies that specifically recognize the PAR polymer.
-
Radiometric assays: Using radioactively labeled NAD+ and measuring the incorporation of radioactivity into the acceptor proteins.
-
Fluorescence-based assays: Employing fluorescently labeled NAD+ or detecting the product of the reaction through a coupled enzymatic reaction that generates a fluorescent signal.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Cell-Based PARP Inhibition Assay (PAR Polymer Reduction)
This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.
-
Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured under standard conditions.
-
Induction of DNA Damage: The cells are treated with a DNA-damaging agent (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG) to induce the activation of PARP enzymes.[6]
-
Inhibitor Treatment: The cells are co-treated with the DNA-damaging agent and various concentrations of the test compound.
-
Cell Lysis and Protein Extraction: After a defined incubation period, the cells are lysed to release the cellular proteins.
-
Quantification of PAR: The levels of the PAR polymer are measured using techniques such as:
-
Western Blotting: Using an anti-PAR antibody to detect the amount of PARylated proteins.
-
Immunofluorescence: Staining the cells with an anti-PAR antibody and quantifying the fluorescence intensity.
-
-
Data Analysis: The EC50 value is determined by plotting the reduction in PAR levels against the logarithm of the inhibitor concentration.[6]
Visualizing the Mechanism of Action
To better understand the context of PARP inhibition, the following diagrams illustrate the PARP-mediated DNA repair pathway and the principle of synthetic lethality.
Caption: The PARP1-mediated single-strand break repair pathway.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.
Discussion and Conclusion
The data presented clearly positions clinically approved PARP inhibitors like Olaparib, Talazoparib, Niraparib, and Rucaparib as highly potent molecules, with IC50 values in the low nanomolar range in cell-free enzymatic assays.[3][4][5][6] This high potency translates to significant efficacy in cell-based models, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations.[8]
This compound has been shown to reduce the synthesis and accumulation of PARP and to decrease the levels of the PAR polymer in cells subjected to DNA damage, with an EC50 in the micromolar range.[6][9] This indicates that this compound does possess PARP-inhibitory activity within a cellular context. However, the lack of direct enzymatic IC50 data for this compound against PARP1 and PARP2 makes a direct potency comparison with the established inhibitors challenging. The observed cellular effects could be a result of direct enzymatic inhibition, interference with PARP expression, or other indirect mechanisms.
References
- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-gist.org [the-gist.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 3',4'-Dihydroxyflavone and Its Methoxylated Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 3',4'-dihydroxyflavone and its methoxylated derivatives, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. The information presented is curated from various scientific studies to offer an objective comparison supported by experimental data. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug discovery.
Comparative Biological Activities
The biological efficacy of flavonoids is significantly influenced by their hydroxylation and methoxylation patterns. The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of 3',4'-dihydroxyflavone and its related methoxylated compounds. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| 6,3',4'-Trihydroxyflavone | ROS Scavenging | 3.20 | [1] |
| 7,3',4'-Trihydroxyflavone | ROS Scavenging | 2.71 | [1] |
Note: Data for direct comparison of 3',4'-dihydroxyflavone and its specific methoxylated derivatives in standard antioxidant assays like DPPH or ABTS was not available in the reviewed literature.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | Nitric Oxide Inhibition | RAW 264.7 | 17.1 | [2] |
| 6,3',4'-Trihydroxyflavone | Nitric Oxide Suppression | RAW 264.7 | 22.1 | [3] |
| 7,3',4'-Trihydroxyflavone | Nitric Oxide Suppression | RAW 264.7 | 26.7 | [3] |
| 3',4'-Dihydroxyflavone | Antiallergic Activity | - | 30 |
Table 3: Comparative Cytotoxicity
| Compound | Assay | Cell Line | EC50 (µM) | Source |
| 4'-Methoxyflavone | Neuroprotection (against MNNG) | SH-SY5Y | 11.41 ± 1.04 | [4] |
| 3',4'-Dimethoxyflavone | Neuroprotection (against MNNG) | SH-SY5Y | 9.94 ± 1.05 | [4] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | Cytotoxicity | MDA-MB-231 | 21.27 | [1] |
| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | Cytotoxicity | - | ~25 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antioxidant Activity: Cellular ROS Scavenging Assay
This protocol is based on the methodology used to assess the reactive oxygen species (ROS) scavenging capacity of the flavonoids.
a. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test flavonoids for a specified period.
b. ROS Detection:
-
After treatment, the cells are washed with PBS and incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
c. Data Analysis:
-
The percentage of ROS scavenging activity is calculated relative to the control (cells treated with a vehicle).
-
The IC50 value, the concentration of the compound that scavenges 50% of the ROS, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol outlines the procedure for measuring the inhibitory effect of flavonoids on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Stimulation:
-
RAW 264.7 cells are cultured as described in the antioxidant assay.
-
Cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
Subsequently, the cells are stimulated with LPS (1 µg/mL) to induce the production of nitric oxide and incubated for 24 hours.
b. Nitrite Quantification (Griess Assay):
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured as an indicator of NO production.
-
An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
c. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated and untreated (LPS only) cells.
-
The IC50 value is determined from the dose-response curve.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
a. Cell Seeding and Treatment:
-
Cancer cell lines (e.g., MCF-7, HeLa) are seeded in a 96-well plate and incubated overnight.
-
The cells are then treated with various concentrations of the flavonoids for a specified duration (e.g., 24, 48, or 72 hours).
b. MTT Reduction and Formazan Solubilization:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
c. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway Visualizations
The biological activities of 3',4'-dihydroxyflavone and its methoxylated derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Caption: General experimental workflow for the comparative study.
Caption: Inhibition of the MAPK signaling pathway.
Caption: Modulation of the NF-κB signaling pathway.
Caption: General inhibition of the JAK-STAT pathway by flavonoids.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3',4'-Dimethoxyflavone
For Immediate Use by Laboratory and Drug Development Professionals
This document provides comprehensive, procedural guidance for the safe handling and disposal of 3',4'-Dimethoxyflavone, ensuring the safety of personnel and compliance with environmental regulations. As a substance classified with acute oral toxicity, stringent adherence to these protocols is imperative.
Key Hazard and Safety Data
Proper disposal planning begins with a clear understanding of the hazards involved. The following table summarizes the critical safety data for this compound.
| Hazard Identification | Specification |
| GHS Pictogram | |
| Signal Word | Danger |
| GHS Hazard Statement | H301: Toxic if swallowed |
| UN Number | UN 2811[1] |
| Proper Shipping Name | Toxic solid, organic, n.o.s.[1][2][3] |
| Hazard Class | 6.1 (Toxic Substances)[1] |
| Packing Group | III[1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5]. Evaporation is not an acceptable disposal method[5][6].
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper removal technique to avoid skin contact[7].
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses[8].
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin exposure.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[9].
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Materials:
Labeling and Storage
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6]. This area must be away from drains and incompatible materials. The container must remain closed at all times except when adding waste.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal[10].
Empty Container Disposal
An empty container that held this compound is still considered hazardous. It must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[11]. Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines[11].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. labbox.es [labbox.es]
- 3. UN/NA 2811 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. uprm.edu [uprm.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3',4'-Dimethoxyflavone
Essential Safety and Handling Guide for 3',4'-Dimethoxyflavone
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 4143-62-8[1][2][3] |
| Molecular Formula | C₁₇H₁₄O₄[2][3] |
| Molecular Weight | 282.29 g/mol [2] |
| Appearance | White to off-white powder |
| Purity | ≥97%[3] |
| Solubility | Soluble in DMSO (≥20 mg/mL) |
| Storage Temperature | Room temperature (10°C - 25°C)[2] |
Hazard Identification and Safety Information
This compound is classified as acutely toxic if swallowed. It is essential to understand and mitigate the risks associated with its handling.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed[2] |
Precautionary Statements
A series of precautionary steps must be followed to ensure safe handling.[2]
| Category | Code | Statement |
| Prevention | P264 | Wash face, hands and any exposed skin thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | |
| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
| Storage | P405 | Store locked up.[4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate PPE are the most effective ways to minimize exposure risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][6] A chemical fume hood is recommended for procedures that may generate dust.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be used in situations where splashing is a risk.[7][8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
-
Contaminated clothing should be removed and washed before reuse.[4]
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In case of exposure, follow these first aid protocols immediately.[4]
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5] |
| Inhalation | Move victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell.[4] |
| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4] |
Storage and Disposal Plan
Storage
-
Store in a well-ventilated, dry place, keeping the container tightly closed.[4][6]
-
The recommended storage temperature is between 10°C and 25°C.[2]
-
Store in a locked-up area, inaccessible to unauthorized personnel.[4]
Disposal
-
Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) through an approved waste disposal facility.[4][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter the environment.
Biological Activity and Research Context
This compound is noted for its biological activities, which include acting as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR).[3] This activity inhibits the AhR-mediated induction of the CYP1A1 enzyme. Its role as an antioxidant, anti-inflammatory, and neuroprotective agent is also under investigation.[10] Understanding these properties is crucial for designing experiments and interpreting results, but does not replace the need for stringent safety measures.
Caption: Antagonistic effect of this compound on the AhR pathway.
References
- 1. This compound CAS#: 4143-62-8 [amp.chemicalbook.com]
- 2. This compound | 4143-62-8 | FD65930 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
